Heteronoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H38O20 |
|---|---|
Molecular Weight |
790.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C36H38O20/c1-12-24(41)32(55-34(48)14-7-20(49-2)25(42)21(8-14)50-3)30(47)35(52-12)51-11-22-26(43)28(45)29(46)36(54-22)56-33-27(44)23-18(40)9-15(37)10-19(23)53-31(33)13-4-5-16(38)17(39)6-13/h4-10,12,22,24,26,28-30,32,35-43,45-47H,11H2,1-3H3/t12-,22+,24-,26-,28-,29+,30+,32+,35+,36-/m0/s1 |
InChI Key |
LOMRWTBYEBGQIJ-HGKZGIPSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC)O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Heteronoside: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteronoside is a complex flavonoid glycoside that has been identified and isolated from the herbaceous plant Leonurus artemisia.[1] As a member of the flavonoid family, it possesses a polyphenolic structure that suggests potential bioactivity, a characteristic of this class of natural products. This technical guide provides a detailed examination of the chemical structure of this compound, based on currently available data. While comprehensive experimental and biological activity data for this compound remains limited in publicly accessible literature, this document consolidates the known information and provides generalized experimental context for its study.
Chemical Structure and Properties
This compound is characterized by a flavone (B191248) core, specifically quercetin, which is glycosidically linked to a decorated disaccharide at the 3-hydroxyl position. The systematic name for this compound is 4H-1-Benzopyran-4-one, 3-[[6-O-[6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]-β-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-.[1]
The structure consists of the following key components:
-
Aglycone: Quercetin, a well-known flavonol with a 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one structure.
-
Disaccharide: A β-D-galactopyranosyl unit linked to a 6-deoxy-α-L-mannopyranosyl (α-L-rhamnopyranosyl) moiety.
-
Acyl Group: A 4-hydroxy-3,5-dimethoxybenzoyl group attached to the 3-position of the mannopyranosyl residue.
A 2D representation of the chemical structure of this compound is provided below:
Caption: 2D chemical structure of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been determined and are summarized in the table below. This quantitative data is essential for its identification and for various analytical and experimental procedures.
| Property | Value | Reference |
| Molecular Formula | C36H38O20 | [1] |
| Molecular Weight | 790.68 g/mol | [1] |
| CAS Number | 852638-61-0 | [1][2] |
Experimental Protocols
While specific, detailed experimental protocols for the original isolation and characterization of this compound are not extensively published, a general methodology for the extraction and purification of flavonoid glycosides from plant sources, such as Leonurus artemisia, is presented below. This serves as a foundational guide for researchers aiming to isolate and study this compound or similar compounds.
General Protocol for Isolation and Purification
-
Plant Material Collection and Preparation:
-
Aerial parts of Leonurus artemisia are collected, washed, and air-dried in the shade.
-
The dried plant material is ground into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
The powdered plant material is subjected to solvent extraction, typically using a polar solvent such as methanol (B129727) or ethanol, at room temperature.
-
The extraction is often performed multiple times to ensure a high yield of the target compounds.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
Flavonoid glycosides, being polar, are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Purification:
-
The enriched fraction is subjected to various chromatographic techniques for the isolation of pure compounds.
-
Column Chromatography: The fraction is initially separated on a silica (B1680970) gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using preparative HPLC with a C18 column and a suitable mobile phase, often a gradient of acetonitrile (B52724) and water.
-
Structural Elucidation
The chemical structure of the isolated compound is typically elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the number and chemical environment of protons, including the characteristic signals for the aromatic protons of the flavonoid core, the anomeric protons of the sugar moieties, and the protons of the acyl group.
-
¹³C-NMR and DEPT: Reveals the number and types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons).
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the molecule. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and carbons, which is essential for determining the glycosylation and acylation sites and the linkage between the sugar units.
-
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific studies in the peer-reviewed literature detailing the biological activities and mechanisms of action of this compound. As a flavonoid glycoside, it is plausible that this compound may exhibit antioxidant, anti-inflammatory, or other biological properties characteristic of this compound class. However, without experimental data, any such claims would be speculative.
Consequently, no signaling pathways directly modulated by this compound have been identified. Therefore, a diagrammatic representation of its biological interactions cannot be provided at this time. Further research is required to investigate the pharmacological potential of this complex natural product.
Conclusion
This compound is a structurally intricate flavonoid glycoside isolated from Leonurus artemisia. Its chemical identity has been established through its IUPAC name and physicochemical properties. While a general framework for its isolation and structural elucidation can be proposed based on standard phytochemical methods, a significant gap exists in the scientific literature regarding its specific biological functions and molecular targets. This presents an opportunity for future research to explore the therapeutic potential of this compound, contributing to the broader understanding of the pharmacological effects of flavonoid glycosides.
References
Unveiling Heteronoside: A Technical Guide to its Natural Sources and Isolation
For Immediate Release
This technical guide provides an in-depth overview of Heteronoside, a flavonoid of interest to researchers, scientists, and drug development professionals. The document details its primary natural source, established isolation protocols, and relevant physicochemical data.
Introduction to this compound
This compound, also known as Heteroside, is a flavonoid compound. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. The chemical and physical properties of this compound are summarized in Table 1.
| Property | Data | Reference |
| Chemical Name | 3-[[6-O-[6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]-β-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-Benzopyran-4-one | [1] |
| Synonyms | Heteroside, this compound | [1][2] |
| CAS Registry Number | 852638-61-0 | [1][2] |
| Molecular Formula | C36H38O20 | |
| Molecular Weight | 790.68 g/mol | |
| Melting Point | 201-203 °C | |
| Boiling Point (Predicted) | 1106.0 ± 65.0 °C | |
| Density (Predicted) | 1.74 ± 0.1 g/cm3 | |
| pKa (Predicted) | 6.17 ± 0.40 |
Natural Source
The primary documented natural source of this compound is the herb Leonurus artemisia. This plant, belonging to the Lamiaceae family, is utilized in traditional medicine, and its phytochemical composition has been a subject of scientific investigation.
Isolation of this compound
The isolation of this compound from Leonurus artemisia involves a multi-step process combining extraction and chromatographic techniques. A generalized workflow for the isolation and purification of flavonoids like this compound is presented below. The specific details for this compound would require adaptation from standard flavonoid isolation protocols.
General Experimental Workflow for Flavonoid Isolation
Detailed Experimental Protocols
The following are detailed methodologies for the key steps in the isolation of flavonoids from plant material, which are applicable for the isolation of this compound.
1. Plant Material Preparation:
-
The aerial parts of Leonurus artemisia are collected, washed, and air-dried in the shade.
-
The dried material is then ground into a coarse powder.
2. Extraction:
-
The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours), often with occasional shaking or stirring. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Alternatively, Soxhlet extraction can be employed for a more efficient extraction process.
3. Concentration:
-
The combined solvent extracts are filtered to remove solid plant debris.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.
4. Fractionation:
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.
-
The fractions are collected, and the solvent is removed under reduced pressure. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.
5. Chromatographic Purification:
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel or Sephadex LH-20. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity.
-
Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) using an appropriate solvent system. The spots corresponding to flavonoids can be visualized under UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Preparative HPLC: Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (prep-HPLC) on a C18 column using a mobile phase such as a gradient of methanol and water or acetonitrile (B52724) and water.
6. Structural Elucidation:
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
The structure of the isolated this compound is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR) and Mass Spectrometry (MS).
Signaling Pathways
While specific signaling pathways modulated by this compound are not yet extensively documented in publicly available literature, flavonoids, in general, are known to interact with various cellular signaling cascades. Potential areas of investigation for this compound's biological activity could include pathways commonly affected by flavonoids.
Further research is necessary to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This technical guide serves as a foundational resource for researchers embarking on the study of this promising natural product.
References
The Biosynthetic Pathway of Heteronoside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Heteronoside, a structurally distinct flavonoid glycoside isolated from Leonurus artemisia, presents a promising scaffold for therapeutic development. Understanding its biosynthesis is paramount for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide delineates the putative biosynthetic pathway of this compound, integrating current knowledge of flavonoid metabolism. It provides a comprehensive overview of the core enzymatic steps, from the general phenylpropanoid pathway to the specific tailoring reactions of glycosylation and acylation. This document includes hypothesized enzymatic mechanisms, detailed experimental protocols for pathway elucidation, and quantitative data on related compounds to serve as a benchmark for future research. Furthermore, this guide employs Graphviz visualizations to illustrate the complex biochemical transformations and experimental workflows, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
This compound is a flavonoid glycoside identified in Leonurus artemisia, a plant with a history of use in traditional medicine. Its chemical structure, 3-[[6-O-[6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]-β-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-Benzopyran-4-one, reveals a luteolin (B72000) aglycone backbone modified with a diglycoside chain at the 7-hydroxyl position, which is further acylated with a 4-hydroxy-3,5-dimethoxybenzoyl group. The complexity of this molecule suggests a sophisticated and highly specific biosynthetic machinery. Elucidating this pathway is a critical step towards its sustainable production and the potential engineering of novel derivatives with enhanced therapeutic properties. This guide provides an in-depth analysis of the proposed biosynthetic route to this compound, drawing upon the well-established principles of flavonoid biosynthesis and highlighting the key enzymatic steps that lead to its unique structure.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the Luteolin Aglycone: This stage follows the general phenylpropanoid and flavonoid biosynthetic pathways.
-
Glycosylation of the Luteolin Backbone: A two-step glycosylation process attaches a galactose and then a rhamnose moiety to the 7-hydroxyl group of luteolin.
-
Acylation of the Sugar Moiety: The final tailoring step involves the acylation of the rhamnose sugar with a substituted benzoyl group.
Stage 1: Biosynthesis of the Luteolin Aglycone
The formation of the C6-C3-C6 flavonoid backbone is a well-characterized pathway in higher plants. It begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce p-coumaroyl-CoA. This precursor then enters the flavonoid pathway. The aglycone of this compound is luteolin, a common flavone (B191248).
The key enzymatic steps leading to luteolin are:
-
Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.
-
Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone isomerase (CHI): Isomerizes naringenin chalcone to the flavanone (B1672756) naringenin.
-
Flavanone 3'-hydroxylase (F3'H): Hydroxylates naringenin to produce eriodictyol (B191197).
-
Flavone synthase (FNS): Introduces a double bond in the C-ring of eriodictyol to form the flavone luteolin.
Caption: Biosynthesis of the Luteolin Aglycone.
Stage 2: Glycosylation of Luteolin
Following the synthesis of the luteolin aglycone, a two-step glycosylation process is proposed to occur at the 7-hydroxyl group. This is a common site for glycosylation in flavonoids.
-
Step 1: Galactosylation: A UDP-galactose dependent glycosyltransferase (UGT) transfers a galactose moiety to the 7-hydroxyl group of luteolin, forming luteolin 7-O-galactoside. We hypothesize the involvement of a Luteolin 7-O-galactosyltransferase (L7GaT) .
-
Step 2: Rhamnosylation: A second UGT, a UDP-rhamnose dependent enzyme, attaches a rhamnose sugar to the 6-hydroxyl group of the galactose moiety of luteolin 7-O-galactoside. This step would be catalyzed by a Flavonoid 7-O-galactoside-6''-O-rhamnosyltransferase (F7GaRT) .
Caption: Proposed Glycosylation of Luteolin.
Stage 3: Acylation of the Rhamnose Moiety
The final step in the biosynthesis of this compound is the specific acylation of the rhamnose sugar. The acyl donor is likely 4-hydroxy-3,5-dimethoxybenzoyl-CoA.
-
Acyl Donor Biosynthesis: The 4-hydroxy-3,5-dimethoxybenzoyl moiety is likely derived from the phenylpropanoid pathway, with additional hydroxylation and methylation steps to form syringic acid, which is then activated to its CoA-ester.
-
Acylation Reaction: An acyltransferase, belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent acyltransferases, is proposed to catalyze the transfer of the 4-hydroxy-3,5-dimethoxybenzoyl group to the 3-hydroxyl group of the rhamnose moiety. We propose this enzyme to be a Flavonoid-rhamnoside 3'''-O-benzoyltransferase (FRBT) .
Caption: Final Acylation Step to form this compound.
Quantitative Data
Direct quantitative data for the biosynthetic pathway of this compound in Leonurus artemisia is not currently available in the literature. However, data on the total flavonoid content in related Leonurus species can provide a useful reference for researchers aiming to quantify this compound and its precursors.
Table 1: Total Flavonoid Content in Leonurus Species
| Species | Plant Part | Method | Total Flavonoid Content (mg/g DW) | Reference |
| Leonurus cardiaca | Aerial parts | Spectrophotometry | 50.21 ± 0.65 (hyperoside equivalents) | [1](--INVALID-LINK--) |
| Leonurus deminutus | Aerial parts | Differential Spectrophotometry | Not specified in absolute terms | [2](--INVALID-LINK--) |
| Leonurus sibiricus | Transgenic roots | Spectrophotometry | 25.6 ± 0.42 (quercetin equivalents) | [3](--INVALID-LINK--) |
Table 2: Putative Enzyme Classes and their Kinetic Parameters for Related Reactions
While specific kinetic data for the enzymes in the this compound pathway are unknown, the following table provides a range of reported Km and kcat values for similar flavonoid-modifying enzymes from other plant species to serve as a guideline for future enzymatic studies.
| Enzyme Type | Substrate | Km (µM) | kcat (s-1) | Plant Source | Reference |
| Flavonoid 7-O-glucosyltransferase | Luteolin | 15.2 | 0.23 | Arabidopsis thaliana | [4](--INVALID-LINK--) |
| Flavonol 3-O-galactosyltransferase | Quercetin | 89.4 | 0.12 | Malus domestica | [5](--INVALID-LINK--) |
| Flavonol 3-O-rhamnosyltransferase | Kaempferol 3-O-glucoside | 120 | Not reported | Tulipa cv apeldoorn | (--INVALID-LINK--) |
| BAHD Acyltransferase | Anthocyanin | 50 - 500 | 0.01 - 10 | Various | General Range |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
Protocol 1: Identification of Candidate Genes
Objective: To identify candidate genes encoding the enzymes of the this compound biosynthetic pathway from Leonurus artemisia.
Methodology:
-
RNA Sequencing and Transcriptome Assembly:
-
Extract total RNA from various tissues of L. artemisia (leaves, stems, flowers, roots) at different developmental stages.
-
Perform high-throughput RNA sequencing (RNA-Seq).
-
Assemble the transcriptome de novo or by mapping to a reference genome if available.
-
-
Candidate Gene Identification:
-
Perform BLAST searches against the assembled transcriptome using known sequences of flavonoid biosynthetic enzymes (PAL, C4H, 4CL, CHS, CHI, F3'H, FNS), flavonoid glycosyltransferases (galactosyltransferases, rhamnosyltransferases), and BAHD acyltransferases.
-
Analyze the expression profiles of candidate genes across different tissues. Genes co-expressed with known flavonoid pathway genes are strong candidates.
-
Caption: Workflow for Candidate Gene Identification.
Protocol 2: Heterologous Expression and Purification of Recombinant Enzymes
Objective: To produce active recombinant enzymes for in vitro characterization.
Methodology:
-
Cloning:
-
Amplify the full-length coding sequences of candidate genes by PCR.
-
Clone the PCR products into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast) with a purification tag (e.g., His-tag, GST-tag).
-
-
Heterologous Expression:
-
Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
-
Purification:
-
Lyse the cells and clarify the lysate by centrifugation.
-
Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Assess purity by SDS-PAGE.
-
Protocol 3: In Vitro Enzyme Assays
Objective: To determine the function and kinetic parameters of the recombinant enzymes.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Purified recombinant enzyme.
-
Substrate (e.g., luteolin for L7GaT, luteolin 7-O-galactoside for F7GaRT, luteolin 7-O-rhamnosylgalactoside for FRBT).
-
Co-substrate (UDP-galactose, UDP-rhamnose, or 4-hydroxy-3,5-dimethoxybenzoyl-CoA).
-
Appropriate buffer with optimized pH and temperature.
-
-
-
Reaction and Analysis:
-
Incubate the reaction mixture for a defined period.
-
Stop the reaction (e.g., by adding methanol).
-
Analyze the reaction products by HPLC-DAD and LC-MS to confirm product identity and quantify product formation.
-
-
Kinetic Analysis:
-
Perform enzyme assays with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
-
Caption: General Workflow for In Vitro Enzyme Assays.
Conclusion
The biosynthesis of this compound in Leonurus artemisia is proposed to be a multi-step process involving the concerted action of enzymes from the phenylpropanoid, flavonoid, and specialized tailoring pathways. While the formation of the luteolin aglycone is well-understood, the specific glycosyltransferases and acyltransferases responsible for the unique decoration of this compound remain to be experimentally validated. This technical guide provides a robust framework for future research aimed at elucidating this pathway in its entirety. The successful identification and characterization of these novel enzymes will not only deepen our understanding of plant secondary metabolism but also provide the molecular tools necessary for the biotechnological production of this compound and its derivatives for potential pharmaceutical applications. The protocols and data presented herein serve as a valuable starting point for researchers embarking on this exciting area of investigation.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. THE DEVELOPMENT OF THE METHOD TO QUANTIFY THE AMOUNT OF THE FLAVONOIDS OF LEONURUS DEMINUTUS V. KRECZ. HERB | PROBLEMS OF BIOLOGICAL, MEDICAL AND PHARMACEUTICAL CHEMISTRY [bmpcjournal.ru]
- 3. In Vitro Evaluation and In Silico Calculations of the Antioxidant and Anti-Inflammatory Properties of Secondary Metabolites from Leonurus sibiricus L. Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A “biphasic glycosyltransferase high-throughput screen” identifies novel anthraquinone glycosides in the diversification of phenolic natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process and kinetic evaluation (Journal Article) | OSTI.GOV [osti.gov]
The Therapeutic Potential of Flavonoid Glycosides: A Technical Guide on Hyperoside
Disclaimer: Initial searches for "Heteronoside" yielded insufficient scientific literature to produce an in-depth technical guide. The compound appears to be poorly documented in publicly available research databases. Consequently, this whitepaper will focus on a closely related and extensively studied flavonoid glycoside, Hyperoside (Quercetin-3-O-β-D-galactoside) . Hyperoside serves as a representative example of a heterocyclic glycoside with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. The information presented herein is specific to Hyperoside and should not be directly extrapolated to "this compound" without further specific research.
Executive Summary
Hyperoside, a naturally occurring flavonol glycoside, has demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of the therapeutic properties of Hyperoside, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key biological assays and visual representations of the signaling pathways modulated by Hyperoside are included to facilitate further research and drug development efforts.
Core Therapeutic Properties
Hyperoside exhibits significant therapeutic potential in two primary areas: cancer and inflammation. Its biological activities are attributed to its ability to modulate key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
Anti-Cancer Activity
Hyperoside has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[3] The anti-cancer effects are mediated through the regulation of reactive oxygen species (ROS) and the modulation of key signaling proteins involved in cell survival and apoptosis.
Table 1: In Vitro Anti-Cancer Activity of Hyperoside
| Cell Line | Cancer Type | Assay | Key Findings | IC50 / Concentration | Reference(s) |
| MCF-7 | Breast Cancer | CCK-8 | Inhibition of cell viability and migration | 25, 50, 100 µM | |
| 4T1 | Breast Cancer | CCK-8 | Inhibition of cell viability and migration | 25, 50, 100 µM | |
| Pancreatic Cancer Cells | Pancreatic Cancer | Proliferation Assay | Suppression of proliferation, promotion of apoptosis | Not specified | |
| A549 | Non-small Cell Lung Cancer | Not specified | Inhibition of proliferation, induction of apoptosis | Not specified | |
| HepG2 | Hepatocellular Carcinoma | Not specified | Inhibition of proliferation, induction of apoptosis | Not specified | |
| BGC-823 | Gastric Cancer | Flow Cytometry | Apoptosis rate of 53.15% | Not specified |
Table 2: In Vivo Anti-Cancer Activity of Hyperoside
| Animal Model | Cancer Type | Dosage | Key Findings | Reference(s) |
| Subcutaneous homotransplant mouse model (4T1 cells) | Breast Cancer | Not specified | Significant reduction in tumor volume |
Anti-Inflammatory Activity
Hyperoside demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). This is achieved through the suppression of the NF-κB signaling pathway.
Table 3: In Vitro Anti-Inflammatory Activity of Hyperoside
| Cell Line / System | Stimulant | Key Findings | Concentration | Reference(s) |
| Mouse peritoneal macrophages | Lipopolysaccharide (LPS) | Inhibition of TNF-α, IL-6, and NO production | 5 µM | |
| Human rheumatoid fibroblast-like synoviocytes | Lipopolysaccharide (LPS) | Inhibition of proliferation, migration, and production of TNF-α, IL-6, IL-1β, and MMP-9 | 10, 50, 100 µmol/L | |
| Human umbilical vein endothelial cells (HUVECs) | High-mobility group box 1 (HMGB1) | Inhibition of TNF-α production and activation of Akt, NF-κB, and ERK1/2 | Not specified |
Table 4: In Vivo Anti-Inflammatory Activity of Hyperoside
| Animal Model | Condition | Dosage | Key Findings | Reference(s) |
| Mice with collagen-induced arthritis | Arthritis | 25, 50 mg·kg⁻¹·d⁻¹ (ip) | Decreased clinical scores, alleviated synovial hyperplasia and inflammatory cell infiltration | |
| Septic mice | Sepsis | Not specified | Inhibited hyperpermeability and leukocyte migration |
Antioxidant Activity
Hyperoside exhibits strong antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes.
Table 5: In Vitro Antioxidant Activity of Hyperoside
| Assay | Key Findings | IC50 | Reference(s) |
| ABTS radical scavenging | Potent radical scavenging activity | 3.54 ± 0.39 µg/mL |
Signaling Pathways and Mechanisms of Action
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation and cell survival. In cancer and inflammatory conditions, this pathway is often constitutively active. Hyperoside inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.
MAPK Signaling Pathway
The MAPK signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Hyperoside has been shown to modulate the MAPK pathway, including the p38 and ERK kinases. In the context of oxidative stress, Hyperoside can stimulate the nuclear translocation of the Nrf2 transcription factor in a p38 and ERK-dependent manner, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of Hyperoside and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.
In Vivo Collagen-Induced Arthritis Model
This model is used to evaluate the anti-arthritic effects of compounds in vivo.
Procedure:
-
Induction of Arthritis: Induce arthritis in mice by primary immunization with Bovine Type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster injection after 3 weeks.
-
Compound Administration: Treat the arthritic mice with Hyperoside (e.g., 25 and 50 mg·kg⁻¹·d⁻¹, intraperitoneally) for a specified period (e.g., 3 weeks).
-
Assessment: Monitor the clinical scores of arthritis. After the treatment period, harvest the joint tissues for histological analysis to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage damage.
Conclusion
Hyperoside has emerged as a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its well-defined mechanisms of action, centered on the modulation of the NF-κB and MAPK signaling pathways, provide a strong rationale for its further development as a therapeutic agent. The data presented in this guide, including quantitative measures of its bioactivity and detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to advance the investigation of Hyperoside and its derivatives. While the originally requested "this compound" remains an enigmatic compound, the comprehensive analysis of Hyperoside underscores the rich therapeutic landscape offered by flavonoid glycosides.
References
- 1. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperoside: a review of pharmacological effects | F1000Research [f1000research.com]
- 3. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperoside attenuates hydrogen peroxide-induced L02 cell damage via MAPK-dependent Keap₁-Nrf₂-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Characterization of Heteronosides from Cimicifuga racemosa
Introduction
Cimicifuga racemosa (L.) Nutt., commonly known as black cohosh, is a perennial herb native to North America. Its rhizomes are a rich source of complex secondary metabolites, particularly cycloartane (B1207475) triterpenoid (B12794562) glycosides, a class of heteronosides.[1][2] These compounds are considered the primary bioactive constituents responsible for the plant's widespread use in dietary supplements for the alleviation of menopausal symptoms.[3][4][5] The intricate structures of these glycosides, which feature a characteristic 9,19-cyclolanostane skeleton linked to one or more sugar moieties, present significant challenges and opportunities in natural product chemistry.
This guide provides a comprehensive overview of the technical procedures for the discovery, isolation, characterization, and quantification of heteronosides from Cimicifuga racemosa. It details the experimental protocols and data analysis techniques essential for researchers in phytochemistry and drug development. Key compounds discussed include actein, 27-deoxyactein, and various cimiracemosides, which are frequently used as chemical markers for the standardization of black cohosh extracts.
Discovery and Isolation Workflow
The process of isolating pure heteronosides from C. racemosa is a multi-step procedure that begins with the raw plant material and proceeds through successive extraction and chromatographic separations. The general workflow is designed to systematically fractionate the complex crude extract to isolate individual compounds of interest.
Caption: General workflow for the isolation of heteronosides from C. racemosa.
Detailed Experimental Protocols
Extraction and Initial Fractionation
This protocol describes the initial extraction from dried rhizomes to obtain a crude extract enriched in triterpenoid glycosides.
-
Plant Material Preparation: Dried rhizomes of C. racemosa (e.g., 5.2 kg) are ground into a coarse powder to increase the surface area for solvent penetration.
-
Solvent Extraction: The powdered material is extracted exhaustively with a suitable solvent. Hot methanol (B129727) (MeOH) is commonly used. An alternative is to use a less polar solvent like dichloromethane (B109758) for an initial extraction. The extraction can be performed using a Soxhlet apparatus for a specified duration (e.g., 8 hours).
-
Concentration: The resulting filtrate is concentrated to dryness under reduced pressure (in vacuo) using a rotary evaporator to yield the crude extract.
-
Coarse Chromatography: The crude MeOH extract is subjected to column chromatography over a porous-polymer polystyrene resin such as Diaion HP-20. The column is typically eluted with a stepwise gradient of decreasingly polar solvents (e.g., water, followed by increasing concentrations of MeOH in water) to separate compounds based on polarity. This step effectively removes highly polar constituents and enriches the triterpenoid glycoside fractions.
Chromatographic Isolation of Pure Compounds
This protocol details the fine purification of the enriched fractions to yield individual heteronosides.
-
Silica Gel Chromatography: The enriched glycoside fractions from the HP-20 column are further separated using normal-phase silica gel column chromatography. Elution is performed with a solvent gradient of increasing polarity, for example, increasing amounts of ethyl acetate (B1210297) (EtOAc) in hexane. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Reversed-Phase Chromatography: Fractions from the silica gel column that are rich in target compounds are subjected to reversed-phase (RP) chromatography. This can be done using an octadecylsilanized (ODS) silica gel column or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Preparative HPLC: A typical mobile phase for preparative RP-HPLC consists of a gradient system of water and methanol (MeOH) or acetonitrile (B52724) (ACN). For example, mixtures of H₂O–MeOH (e.g., 40:60, 30:70) can be used as eluents. The effluent is monitored with a suitable detector (e.g., UV or ELSD), and peaks corresponding to individual compounds are collected.
-
Final Purification: Collected fractions are concentrated to yield the purified heteronosides. Purity is assessed using analytical HPLC.
Structural Characterization
The structures of the isolated compounds are elucidated using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often coupled with LC (HR-LC-MS), is used to determine the exact molecular weight and elemental formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D-NMR: ¹H-NMR and ¹³C-NMR spectra provide information about the number and types of protons and carbons in the molecule.
-
2D-NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing the connectivity of atoms within the aglycone and sugar moieties and determining the linkage points. These techniques are essential for unambiguously assigning the complete structure of new compounds.
-
-
Chemical Methods: Acid hydrolysis can be performed to cleave the glycosidic bonds. The resulting aglycone and sugar units can then be identified separately and compared with standards to confirm their identity.
Quantitative Data and Analysis
Quantitative analysis is crucial for the standardization of C. racemosa extracts. HPLC coupled with a non-specific detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is the preferred method, as many triterpenoid glycosides lack a strong UV chromophore.
Table 1: Representative Yields of Heteronosides from C. racemosa
| Compound Name | Starting Material | Yield (mg) | Reference |
| Cimiracemoside A | 10.8 g crude extract | 23.0 | |
| 25-O-methylcimigenol-3-O-β-D-xylopyranoside | 10.8 g crude extract | 101.0 | |
| 23-O-acetylshengmanol-3-O-β-D-xylopyranoside | 10.8 g crude extract | 88.6 | |
| 27-deoxyactein | 10.8 g crude extract | 57.0 |
Table 2: Typical HPLC-ELSD/CAD Method Parameters for Quantification
| Parameter | Value / Description | Reference |
| Column | Reversed-phase C18 (e.g., 4.6 × 150 mm, 2.7 µm) | |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | |
| Detector | ELSD or Corona CAD | |
| Standard Compound | 27-deoxyactein | |
| Detection Limit (LOD) | 2.50 – 3.75 µg/mL | |
| Quantification Limit (LOQ) | 7.50 – 10.00 µg/mL | |
| Total Glycoside Content | ~3.27% in one analyzed extract sample |
Biological Activity and Signaling Pathways
Heteronosides from C. racemosa exhibit a range of biological activities. Studies have demonstrated their cytotoxic effects against human oral squamous cell carcinoma cells. Furthermore, compounds like Cimiracemoside A are known to possess estrogenic, anti-inflammatory, and neuroprotective properties.
The estrogenic activity, which is relevant to its use in managing menopausal symptoms, is believed to involve interaction with estrogen receptors. While the precise downstream cascade is a subject of ongoing research, a generalized pathway can be conceptualized where the heteronoside (B1159534) acts as a modulator of estrogen receptor signaling, leading to changes in gene expression that alleviate climacteric complaints.
Caption: Generalized signaling concept for estrogenic activity of C. racemosa heteronosides.
References
- 1. scispace.com [scispace.com]
- 2. Photochemistry and pharmacology of 9, 19-cyclolanostane glycosides isolated from genus Cimicifuga - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Chlorination Diversifies Cimicifuga racemosa Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiated Evaluation of Extract-Specific Evidence on Cimicifuga racemosa's Efficacy and Safety for Climacteric Complaints - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Moieties of Heteronoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical structure of Heteronoside, a flavonoid glycoside isolated from Leonurus artemisia. The focus is on the deconstruction and analysis of its constituent aglycone and glycone moieties, which are fundamental to understanding its biological activity and potential therapeutic applications.
Chemical Structure of this compound
This compound is a complex flavonoid glycoside with the systematic IUPAC name: 3-[[6-O-[6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]-β-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-Benzopyran-4-one .
Its molecular formula is C36H38O20 , and it has a molecular weight of 790.68 g/mol . The compound is registered under the CAS number 852638-61-0 .
Deconstruction of this compound: The Aglycone and Glycone Moieties
Glycosides are compounds in which a sugar group (glycone) is bonded to a non-sugar functional group (aglycone) through a glycosidic bond. Understanding the individual contributions of these moieties is crucial for structure-activity relationship (SAR) studies.
The Aglycone Moiety: A Flavonoid Core
The aglycone of this compound is a flavonoid, specifically a derivative of quercetin . Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their antioxidant and anti-inflammatory properties. The core structure is based on a C6-C3-C6 skeleton, consisting of two aromatic rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C).
Based on the IUPAC name, the aglycone of this compound is 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one , which is the chemical structure of quercetin.
The Glycone Moiety: A Complex Disaccharide Derivative
The glycone portion of this compound is a highly substituted disaccharide attached to the aglycone at the C3 position. This complex sugar moiety is composed of:
-
A β-D-galactopyranosyl unit directly linked to the aglycone.
-
An α-L-mannopyranosyl unit attached to the galactose at the C6 position. This is a 6-deoxy sugar, meaning the hydroxyl group at the C6 position is replaced by a hydrogen.
-
A 4-hydroxy-3,5-dimethoxybenzoyl group esterified to the mannose unit at the C3 position.
The intricate nature of this glycone moiety likely plays a significant role in the solubility, bioavailability, and specific biological interactions of this compound.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C36H38O20 | - |
| Molecular Weight | 790.68 g/mol | - |
| CAS Number | 852638-61-0 | - |
Note: The absence of publicly available NMR data highlights a potential area for future research in the full characterization of this natural product.
Experimental Protocols
A detailed experimental protocol for the isolation of this compound from Leonurus artemisia has not been specifically published. However, a general methodology for the extraction and isolation of flavonoid glycosides from plant material can be adapted. The following is a representative protocol based on common techniques used for similar compounds.
General Protocol for the Isolation of Flavonoid Glycosides
Objective: To extract and purify flavonoid glycosides from the plant material of Leonurus artemisia.
Materials:
-
Dried and powdered aerial parts of Leonurus artemisia
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Water (H2O)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, water, ethyl acetate in various ratios)
-
Rotary evaporator
-
Freeze dryer
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Methodology:
-
Extraction: a. The dried and powdered plant material is subjected to exhaustive extraction with methanol at room temperature. b. The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: a. The crude methanolic extract is suspended in water and partitioned successively with n-hexane to remove nonpolar compounds like fats and waxes. b. The aqueous layer is then partitioned with ethyl acetate to extract medium-polarity compounds, which often include flavonoid glycosides. c. The ethyl acetate fraction is collected and concentrated.
-
Column Chromatography: a. The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column. b. The column is eluted with a gradient of increasing polarity, starting with a nonpolar solvent system (e.g., chloroform) and gradually increasing the proportion of a polar solvent (e.g., methanol). c. Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are pooled.
-
Purification: a. The pooled fractions containing the target flavonoid glycoside are further purified using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. b. Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if necessary to obtain a pure sample of this compound.
-
Structure Elucidation: a. The purified compound is subjected to spectroscopic analysis, including 1H NMR, 13C NMR, 2D NMR (COSY, HMQC, HMBC), and Mass Spectrometry (MS) to confirm its structure.
Visualization of Key Processes
Logical Relationship of this compound Moieties
The following diagram illustrates the structural relationship between the aglycone and glycone moieties of this compound.
Caption: Structural breakdown of this compound into its core moieties.
Experimental Workflow for Isolation
This diagram outlines the general workflow for the isolation and purification of this compound from its natural source.
Caption: General workflow for the isolation of this compound.
Potential Signaling Pathways Modulated by Flavonoids
While the specific signaling pathways affected by this compound are yet to be fully elucidated, flavonoids, in general, are known to modulate several key cellular signaling pathways implicated in inflammation and oxidative stress. This diagram represents some of these common pathways.
Caption: General signaling pathways modulated by flavonoids.
This technical guide provides a foundational understanding of this compound's chemical nature. Further research is warranted to fully characterize its physicochemical properties and elucidate its specific mechanisms of biological action, which will be crucial for its potential development as a therapeutic agent.
A Technical Guide to the Preliminary Biological Screening of Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Plant-derived extracts, in particular, offer a rich source of chemical diversity with the potential to yield compounds with significant biological activity. This guide provides a comprehensive overview of the essential in-vitro assays for the preliminary biological screening of plant extracts, with a focus on antioxidant, antimicrobial, and cytotoxic activities. To illustrate the application of these methods, data from studies on Heterotheca and Heterosmilax species will be presented as case examples.
This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the screening process.
Phytochemical Screening
A preliminary phytochemical analysis is crucial to identify the major classes of secondary metabolites present in the plant extract. These compounds are often responsible for the observed biological activities. Common classes of phytochemicals include alkaloids, flavonoids, tannins, saponins, terpenoids, and phenols.
Experimental Protocol: Qualitative Phytochemical Screening
Standard qualitative methods can be employed to detect the presence of these compounds. These tests are based on specific colorimetric reactions.
-
Preparation of Extract: A crude extract of the plant material is prepared, typically using solvents like methanol (B129727) or ethanol (B145695).
-
Test for Alkaloids (Mayer's Test): A few drops of Mayer's reagent are added to a small amount of the extract. The formation of a creamy white precipitate indicates the presence of alkaloids.
-
Test for Flavonoids (Shinoda Test): To the extract, a few fragments of magnesium ribbon are added, followed by concentrated hydrochloric acid. The appearance of a pink to crimson color indicates the presence of flavonoids.
-
Test for Tannins (Ferric Chloride Test): A few drops of a 5% ferric chloride solution are added to the extract. A dark green or bluish-black coloration suggests the presence of tannins.
-
Test for Saponins (Froth Test): A small amount of the extract is diluted with water and shaken vigorously. The formation of a persistent froth indicates the presence of saponins.
-
Test for Terpenoids (Salkowski Test): The extract is mixed with chloroform, and concentrated sulfuric acid is carefully added along the sides of the test tube. A reddish-brown coloration at the interface is indicative of terpenoids.
Antioxidant Activity Screening
Antioxidant activity is a measure of an extract's ability to scavenge free radicals, which are implicated in numerous disease pathologies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of the plant extract in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each extract dilution.[1]
-
Include a blank well containing only methanol and a control well with DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[4]
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.[5][6]
-
Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5][7]
-
Prepare a series of dilutions of the plant extract.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Data Presentation: Antioxidant Activity of Heterotheca and Heterosmilax Extracts
| Plant Species | Extract Type | Assay | IC50 (µg/mL) | Reference |
| Heterotheca inuloides | Methanolic | DPPH | 19.24 | [3][8] |
| Heterosmilax erythrantha | Methanolic | DPPH | - | [9] |
| Heterosmilax erythrantha (Quercetin-3-O-beta-D-glucuronopyranoside) | Isolated Compound | DPPH | 3.7 | [9] |
| Heterosmilax erythrantha (Quercetin-3-O-(2''-alpha-L-rhamnopyranosyl)-beta-D-glucuronopyranoside) | Isolated Compound | DPPH | 6.5 | [9] |
Visualization of Antioxidant Screening Workflow
Caption: Workflow for antioxidant activity screening of plant extracts.
Visualization of Nrf2-ARE Antioxidant Response Pathway
Phytochemicals can exert their antioxidant effects by activating the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress.[10][11][12]
Caption: Nrf2-ARE signaling pathway activated by phytochemicals.
Antimicrobial Activity Screening
This screening identifies extracts with the potential to inhibit the growth of pathogenic microorganisms.
Agar (B569324) Disc Diffusion Method
This is a widely used qualitative method to assess the antimicrobial activity of plant extracts.
Experimental Protocol: Agar Disc Diffusion
-
Media and Inoculum Preparation:
-
Inoculation:
-
Evenly spread the microbial suspension over the surface of the MHA plate to create a lawn.[15]
-
-
Disc Application:
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the plant extract.
-
Place the impregnated discs on the inoculated agar surface.[15]
-
A disc with the solvent used for extraction serves as a negative control, and a standard antibiotic disc as a positive control.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an extract that completely inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation:
-
In a 96-well microplate, prepare serial dilutions of the plant extract in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation:
-
Add a standardized inoculum of the test microorganism to each well.
-
-
Controls:
-
Include a positive control (broth with inoculum, no extract) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the extract at which no visible growth (turbidity) is observed.
-
Data Presentation: Antimicrobial Activity
(No specific data for Heteronoma, Heterotheca, or Heterosmilax was found in the provided search results. The table below is a template.)
| Extract | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Plant X Extract | Staphylococcus aureus | 15 | 125 |
| Plant Y Extract | Escherichia coli | 10 | 250 |
Visualization of Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial activity screening.
Cytotoxic Activity Screening
Cytotoxicity assays are essential for identifying extracts with potential anticancer activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan (B1609692) product.[16]
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Seed cells (e.g., cancer cell lines and a normal cell line for comparison) in a 96-well plate at a predetermined density and incubate to allow attachment.[17]
-
-
Treatment:
-
Treat the cells with various concentrations of the plant extract and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Addition:
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[16]
-
-
Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[18]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).
-
The Selectivity Index (SI) can be calculated as: SI = IC50 of normal cells / IC50 of cancer cells. A higher SI value indicates greater selectivity for cancer cells.
-
Data Presentation: Cytotoxic Activity of Heterotheca inuloides
| Cell Line | Extract Type | IC50 (µg/mL) | Reference |
| HEP-G2 (Human Hepatocellular Carcinoma) | Methanolic | > 350 | [8] |
| Vero (Normal Monkey Kidney Epithelial) | Methanolic | Not specified | [8] |
Visualization of Cytotoxicity Screening Workflow
Caption: Workflow for cytotoxic activity screening.
Visualization of Apoptosis Signaling Pathways
Many plant extracts induce cytotoxicity by triggering apoptosis, or programmed cell death, through intrinsic and extrinsic pathways.[9][19]
Caption: Intrinsic and extrinsic apoptosis pathways.
Conclusion
The preliminary biological screening of plant extracts is a critical first step in the identification of new drug leads. The assays outlined in this guide provide a robust framework for assessing the antioxidant, antimicrobial, and cytotoxic potential of these extracts. The provided protocols, data tables, and visualizations are intended to serve as a practical resource for researchers in the field of natural product drug discovery. Promising results from these initial screens warrant further investigation, including bioassay-guided fractionation to isolate and identify the active compounds, and subsequent in-vivo studies to validate their therapeutic potential.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marinebiology.pt [marinebiology.pt]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. benchchem.com [benchchem.com]
- 5. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 8. asm.org [asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Regulatory Effect of Phytochemicals on Chronic Diseases by Targeting Nrf2-ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. microbenotes.com [microbenotes.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Heteronoside Extraction from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heteronosides, a broad class of glycosides, are secondary metabolites found in a wide variety of plants. They consist of a sugar moiety (glycone) linked to a non-sugar aglycone. This diverse group of compounds, which includes flavonoids, saponins (B1172615) (like ginsenosides), and some alkaloids, exhibits a wide range of pharmacological activities, making them a focal point for drug discovery and development. The extraction and purification of heteronosides from plant material are critical first steps in their study and utilization. The choice of extraction method and solvent system is crucial and depends on the specific physicochemical properties of the target heteronoside (B1159534) and the plant matrix.[1][2] This document provides a comprehensive overview of common extraction protocols, quantitative data for comparison, and visual workflows to guide researchers in developing and optimizing their extraction processes.
Key Extraction Techniques
Several techniques, ranging from traditional to modern, are employed for this compound extraction. The selection of a technique is often a trade-off between efficiency, cost, and the stability of the target compounds.[3][4]
-
Maceration: A simple technique involving soaking the plant material in a solvent for an extended period.[3] It is suitable for thermolabile compounds but can be time-consuming and may have lower extraction efficiency.
-
Soxhlet Extraction: A continuous extraction method using a specialized apparatus that allows for repeated washing of the plant material with a heated solvent. It is more efficient than maceration but not suitable for heat-sensitive compounds.
-
Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which disrupt the plant cell walls and enhance mass transfer. UAE is known for its reduced extraction time and lower solvent consumption.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid extraction. This method is fast and efficient but requires careful control of temperature to avoid degradation of the target compounds.
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures, which enhances their extraction efficiency. It is a rapid and automated method with low solvent consumption.
Data Presentation: Comparison of Extraction Parameters
The following tables summarize quantitative data from various studies on the extraction of different types of heteronosides, providing a comparative look at the conditions and yields.
Table 1: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Notoginsenoside Fc
| Parameter | Optimal Value |
| Ethanol (B145695) Concentration | 86% |
| Liquid-to-Solid Ratio | 19:1 (mL/g) |
| Extraction Time | 1.5 hours |
| Resulting Yield | ~17.30 mg/g |
Table 2: Comparison of Single-Solvent Extraction Yields for Polyphenols from Cistus creticus L.
| Solvent | Extraction Yield (mg GAE/g) |
| 50% v/v Ethanol:Water | 96.51 |
| Ethanol | 89.01 |
| Water | 84.80 |
Table 3: Optimized Conditions for Microwave-Assisted Extraction (MAE) of Flavonoids from Heritiera littoralis
| Parameter | Optimal Value |
| Ethanol Concentration | 70% |
| Liquid-to-Solid Ratio | 30:1 (mL/g) |
| Microwave Treatment Time | 8 minutes |
| Microwave Power | 400 W |
| Resulting Yield | 6.15% |
Table 4: Optimized Conditions for Accelerated Solvent Extraction (ASE) of Ginsenosides
| Parameter | Optimal Value (Sum of Ginsenosides) | Optimal Value (Total Ginsenosides) |
| Ethanol Concentration | 88.64% | 88.64% |
| Extraction Temperature | 105.98°C | 129.66°C |
| Extraction Time | 28.77 minutes | 15.92 minutes |
| Resulting Yield (Sum) | 7.45 mg/g | N/A |
| Resulting Yield (Total) | N/A | 32.82 mg/g |
Experimental Protocols
Below are detailed methodologies for common this compound extraction and purification procedures. These should be considered as starting points and may require optimization for specific plant materials and target compounds.
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Heteronosides
-
Sample Preparation:
-
Dry the plant material to a constant weight, either by air-drying or using an oven at a controlled temperature (e.g., 40-60°C) to prevent degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder (e.g., to pass through a 40-mesh sieve) to increase the surface area for extraction.
-
For non-polar heteronosides, a defatting step with a non-polar solvent like hexane (B92381) may be performed to remove lipids and other interfering substances.
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 2.0 g) into an extraction vessel.
-
Add the chosen solvent system (e.g., 86% ethanol for notoginsenoside Fc) at a specific liquid-to-solid ratio (e.g., 19:1 mL/g). The choice of solvent is critical; mixtures of alcohol and water are often more effective than pure organic solvents.
-
Place the vessel in an ultrasonic water bath.
-
Set the sonication parameters, including time (e.g., 1.5 hours), temperature, and frequency. These parameters should be optimized for the specific application.
-
After extraction, separate the extract from the solid residue by centrifugation or filtration.
-
-
Concentration:
-
Evaporate the solvent from the extract under reduced pressure using a rotary evaporator. This concentrates the crude this compound extract.
-
Protocol 2: Purification of Heteronosides using Macroporous Resin Chromatography
-
Resin Selection and Pre-treatment:
-
Select a macroporous resin with appropriate polarity and surface area for the target this compound. For example, HPD-100 has been used for the enrichment of Notoginsenoside Fc.
-
Pre-treat the resin by washing it sequentially with ethanol and deionized water to remove any impurities.
-
-
Loading:
-
Dissolve the crude extract in an appropriate solvent (usually water or a low-concentration alcohol solution).
-
Load the solution onto the packed macroporous resin column at a controlled flow rate.
-
-
Washing:
-
Wash the column with deionized water or a low-concentration ethanol solution to remove impurities such as sugars, salts, and more polar compounds.
-
-
Elution:
-
Elute the adsorbed heteronosides with a stepwise or gradient of increasing ethanol concentration (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60% ethanol).
-
Collect the fractions and monitor the presence of the target this compound using a suitable analytical technique (e.g., TLC or HPLC).
-
-
Final Purification:
-
Combine the fractions containing the purified this compound and concentrate them using a rotary evaporator.
-
Further purification steps like recrystallization or preparative chromatography (e.g., using an ODS column) can be employed to achieve higher purity.
-
Mandatory Visualization
Caption: General workflow for this compound extraction and purification.
Caption: Logical relationships in optimizing this compound extraction.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification and Quantification of Heteronoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heteronoside is a flavonoid glycoside that has been isolated from medicinal plants such as Leonurus artemisia.[1] As a natural product, its potential therapeutic applications necessitate robust and reliable methods for purification and quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique ideally suited for the analysis and purification of such compounds from complex matrices like crude plant extracts.[2][3][4][5] This document provides detailed protocols for both the preparative purification and analytical quantification of this compound using Reversed-Phase HPLC (RP-HPLC).
Principle
HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture).[4] For a moderately polar compound like this compound, RP-HPLC is the method of choice. In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. Components are separated based on their hydrophobicity; less polar compounds are retained longer on the column.
-
Preparative HPLC utilizes larger columns and higher flow rates to isolate significant quantities of a target compound for further studies.[6][7][8][9][10]
-
Analytical HPLC uses smaller columns to separate and quantify the components of a mixture with high resolution and sensitivity.[5]
I. Purification of this compound by Preparative HPLC
This protocol outlines the isolation of this compound from a crude plant extract. The method is first developed on an analytical scale to optimize separation and then scaled up for preparative purification.
Experimental Workflow for Purification
Caption: Workflow for this compound purification.
Protocol: Preparative HPLC
-
Sample Preparation (Crude Extract)
-
Obtain dried aerial parts of Leonurus artemisia.
-
Grind the plant material into a fine powder.
-
Extract the powder with 80% methanol in water (1:10 w/v) using sonication for 60 minutes at 40°C. Repeat the extraction three times.
-
Combine the extracts and filter through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
Dissolve a known amount of the crude extract in the initial mobile phase for HPLC injection.
-
-
Analytical Method Development
-
Objective: To achieve baseline separation of the this compound peak from other components in the crude extract.
-
Use an analytical C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Screen mobile phase compositions. A common starting point for flavonoids is a gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).[4]
-
Optimize the gradient to ensure good resolution. Monitor the elution profile using a Diode Array Detector (DAD) to identify the characteristic UV absorbance maxima for flavonoids (typically 250-280 nm and 330-380 nm).
-
-
Scale-up and Preparative Run
-
Switch to a preparative C18 column with the same packing material (e.g., 250 mm x 20 mm, 10 µm).
-
Adjust the flow rate and injection volume according to the column dimensions to maintain separation while maximizing throughput.
-
Inject the dissolved crude extract onto the preparative column.
-
Collect fractions as the this compound peak elutes. Use an automated fraction collector triggered by the UV detector signal.[11]
-
-
Post-Purification Processing
-
Analyze the collected fractions using the developed analytical HPLC method to assess purity.
-
Combine fractions with high purity (>95%).
-
Remove the HPLC solvents via rotary evaporation or lyophilization to obtain the purified, solid this compound.
-
Table 1: Suggested HPLC Conditions for Purification
| Parameter | Analytical Method Development | Preparative Scale-Up |
| HPLC System | Agilent 1260 or equivalent | Agilent 1290 Infinity II or equivalent |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20% B to 50% B over 40 min | 20% B to 50% B over 40 min |
| Flow Rate | 1.0 mL/min | 15.0 mL/min (adjust as needed) |
| Column Temp. | 30°C | 30°C |
| Detection | DAD at 276 nm | DAD at 276 nm |
| Injection Vol. | 10 µL | 500 µL - 2 mL (of concentrated extract) |
II. Quantification of this compound by Analytical HPLC
This protocol provides a validated method for the accurate quantification of this compound in a given sample, such as a purified fraction or a standardized plant extract.
Experimental Workflow for Quantification
Caption: Workflow for HPLC quantification.
Protocol: Analytical HPLC
-
Preparation of Standard Solutions
-
Accurately weigh approximately 5.0 mg of purified this compound standard.
-
Dissolve in methanol in a 10 mL volumetric flask to prepare a stock solution (e.g., 500 µg/mL).
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL).
-
-
Preparation of Sample Solution
-
Accurately weigh the sample (e.g., 100 mg of crude extract).
-
Dissolve in methanol in a 10 mL volumetric flask.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis
-
Set up the HPLC system according to the optimized analytical conditions (see Table 2).
-
Inject 10 µL of each calibration standard, starting with the lowest concentration.
-
Inject 10 µL of the prepared sample solution. A blank (methanol) should be run initially to ensure no system contamination.
-
-
Quantification
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Record the peak area for each standard injection.
-
Construct a calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis).
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is desirable.[12]
-
Use the peak area of this compound from the sample chromatogram and the regression equation to calculate the concentration in the sample solution.
-
Table 2: Suggested HPLC Conditions for Quantification
| Parameter | Analytical Quantification |
| HPLC System | Agilent 1260 or equivalent with DAD |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 75% A / 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | DAD at 276 nm |
| Injection Vol. | 10 µL |
Table 3: Example Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.9995 |
| Limit of Detection (LOD) | 0.75 µg/mL |
| Limit of Quantification (LOQ) | 2.5 µg/mL |
| Intra-day Precision (RSD%) | < 1.5% |
| Inter-day Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Method Development and Optimization
The development of a robust HPLC method is a critical step for achieving accurate and reproducible results. The process involves a logical selection and optimization of several key parameters.
Caption: Key stages of HPLC method development.
The HPLC protocols described here provide a comprehensive framework for the successful purification and quantification of this compound. The preparative method allows for the isolation of high-purity material essential for pharmacological studies, while the analytical method ensures accurate and reliable quantification for quality control and research purposes. Proper method development and validation are paramount to achieving high-quality results.
References
- 1. Heteroside | 852638-61-0 [chemicalbook.com]
- 2. HPLC in natural product analysis: the detection issue. [folia.unifr.ch]
- 3. researchgate.net [researchgate.net]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). | Semantic Scholar [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Determining Heteronoside Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteronosides, a class of naturally occurring glycosides, have garnered interest in pharmacological research for their potential therapeutic properties. Preliminary studies suggest that certain heteronosides may exhibit cytotoxic effects against various cell lines, making them potential candidates for further investigation in drug discovery, particularly in the field of oncology. Accurate and reproducible assessment of their cytotoxic potential is a critical first step in the preclinical evaluation of these compounds.
These application notes provide detailed protocols for a panel of common in vitro assays to determine the cytotoxicity of heteronosides. The described methods are fundamental for establishing a dose-dependent toxicity profile, elucidating the mechanism of cell death, and identifying the signaling pathways involved. The assays include the MTT assay for assessing metabolic activity, the Lactate (B86563) Dehydrogenase (LDH) assay for evaluating membrane integrity, and apoptosis assays for detecting programmed cell death.
Data Presentation
Quantitative data from the following assays should be recorded and analyzed to determine the cytotoxic effects of Heteronoside. The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.12 ± 0.06 | 89.6 |
| 10 | 0.85 ± 0.05 | 68.0 |
| 25 | 0.54 ± 0.04 | 43.2 |
| 50 | 0.28 ± 0.03 | 22.4 |
| 100 | 0.15 ± 0.02 | 12.0 |
Table 2: Membrane Integrity as Determined by LDH Assay
| This compound Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 0 |
| 1 | 0.18 ± 0.03 | 10.7 |
| 10 | 0.35 ± 0.04 | 71.4 |
| 25 | 0.58 ± 0.05 | 153.6 |
| 50 | 0.82 ± 0.06 | 239.3 |
| 100 | 1.10 ± 0.07 | 339.3 |
| Positive Control (Lysis Buffer) | 1.20 ± 0.08 | 375.0 |
Table 3: Apoptosis Detection by Annexin V-FITC/PI Staining
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| 25 | 60.8 ± 3.5 | 25.4 ± 2.2 | 10.1 ± 1.5 | 3.7 ± 0.8 |
| 50 | 35.1 ± 2.8 | 45.2 ± 3.1 | 15.8 ± 1.9 | 3.9 ± 0.7 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[1]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer provided in the kit for 45 minutes before the assay.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of treated cells - Absorbance of control cells) / (Absorbance of positive control - Absorbance of control cells)) x 100
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer.
Potential Signaling Pathways
Based on studies of structurally related compounds, this compound-induced cytotoxicity may involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[3] A potential mechanism of action could involve the inhibition of pro-survival pathways such as the PI3K/Akt pathway and the activation of pro-apoptotic pathways like the MAPK pathway.[3] Experimental validation through techniques like Western blotting is necessary to confirm the involvement of these pathways.
References
Application Notes and Protocols for Measuring Heteronoside Antioxidant Activity in Cell-Based Assays
Disclaimer: The following application notes and protocols are provided for a hypothetical compound referred to as "Heteronoside." As of the current knowledge base, specific cell-based antioxidant activity data for a compound named "this compound" is not publicly available. The experimental designs, protocols, and data presented here are based on established methods for evaluating the antioxidant potential of natural compounds, such as other glycosides and flavonoids, and are intended to serve as a detailed guide for researchers.
Introduction to this compound and its Antioxidant Potential
This compound is a phenylpropanoid glycoside with a structure suggesting potential antioxidant properties. Phenylpropanoid glycosides are a class of natural compounds known for their diverse biological activities, including antioxidant effects. These effects are crucial in mitigating the cellular damage caused by reactive oxygen species (ROS). An overproduction of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
The antioxidant activity of compounds like this compound can manifest through two primary mechanisms:
-
Direct Antioxidant Activity: Direct scavenging of free radicals, thereby neutralizing their harmful effects.
-
Indirect Antioxidant Activity: Upregulation of the cell's endogenous antioxidant defense systems. A key pathway in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).
These application notes provide detailed protocols for two cell-based assays to quantify the direct and indirect antioxidant activity of this compound.
Assay 1: Intracellular Reactive Oxygen Species (ROS) Quantification using DCFH-DA Assay
This assay measures the ability of this compound to reduce intracellular ROS levels, providing an indication of its direct antioxidant or ROS-scavenging activity within a cellular environment. The assay utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Experimental Protocol
Materials:
-
Adherent cell line (e.g., HepG2, HeLa, or ARPE-19)
-
96-well black, clear-bottom cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hydrogen peroxide (H₂O₂) or another ROS inducer (e.g., AAPH)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at a density that will result in 90-100% confluency on the day of the experiment. Incubate at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock). Incubate for a predetermined time (e.g., 1, 6, or 24 hours).
-
DCFH-DA Loading: After the treatment period, remove the medium and wash the cells gently with 100 µL of warm PBS. Add 100 µL of 25 µM DCFH-DA solution in serum-free medium to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of a freshly prepared ROS inducer (e.g., 100 µM H₂O₂ in PBS) to the wells. For the negative control wells, add 100 µL of PBS without the inducer.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Take readings every 5 minutes for a duration of 60 minutes.
Data Analysis:
The antioxidant activity of this compound is determined by its ability to decrease the fluorescence signal in the cells treated with the ROS inducer. The percentage of ROS inhibition can be calculated using the following formula:
% ROS Inhibition = [(Fluorescence_stressed_control - Fluorescence_sample) / Fluorescence_stressed_control] * 100
Quantitative Data Summary
Table 1: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Oxidative Stressor | Measured Parameter | Result (Mean ± SD) | % ROS Inhibition vs. Stressed Control |
| Vehicle Control | None | Relative Fluorescence Units (RFU) | 150 ± 20 | - |
| Vehicle Control | H₂O₂ (100 µM) | Relative Fluorescence Units (RFU) | 2000 ± 150 | 0% |
| This compound (10 µM) | H₂O₂ (100 µM) | Relative Fluorescence Units (RFU) | 1200 ± 90 | 40% |
| This compound (50 µM) | H₂O₂ (100 µM) | Relative Fluorescence Units (RFU) | 700 ± 60 | 65% |
| This compound (100 µM) | H₂O₂ (100 µM) | Relative Fluorescence Units (RFU) | 400 ± 45 | 80% |
| Positive Control (e.g., Quercetin 20 µM) | H₂O₂ (100 µM) | Relative Fluorescence Units (RFU) | 500 ± 50 | 75% |
Experimental Workflow Diagram
Assay 2: Nrf2 Pathway Activation Assay
This assay determines the ability of this compound to induce the Nrf2-mediated antioxidant response, which represents an indirect antioxidant mechanism. This protocol utilizes a stable cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). Activation of the Nrf2 pathway leads to the expression of the luciferase enzyme, and its activity is measured by luminescence.
Experimental Protocol
Materials:
-
HepG2-ARE-luciferase stable cell line (or a similar reporter cell line)
-
96-well white, opaque cell culture plates
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in a suitable solvent)
-
Positive control (e.g., Sulforaphane)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HepG2-ARE-luciferase cells in a 96-well white, opaque plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., 10 µM sulforaphane).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator to allow for Nrf2 activation and subsequent luciferase expression.
-
Cell Lysis and Luciferase Assay: After incubation, remove the medium and wash the cells once with PBS. Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis:
The activation of the Nrf2 pathway is quantified by the fold change in luciferase activity in this compound-treated cells compared to the vehicle-treated control cells.
Fold Activation = (Luminescence_sample / Luminescence_vehicle_control)
Quantitative Data Summary
Table 2: Effect of this compound on Nrf2 Pathway Activation
| Treatment Group | Measured Parameter | Result (Mean ± SD) | Fold Activation vs. Vehicle Control |
| Vehicle Control | Relative Luminescence Units (RLU) | 5000 ± 400 | 1.0 |
| This compound (10 µM) | Relative Luminescence Units (RLU) | 12500 ± 1100 | 2.5 |
| This compound (50 µM) | Relative Luminescence Units (RLU) | 25000 ± 2100 | 5.0 |
| This compound (100 µM) | Relative Luminescence Units (RLU) | 40000 ± 3500 | 8.0 |
| Positive Control (Sulforaphane 10 µM) | Relative Luminescence Units (RLU) | 50000 ± 4500 | 10.0 |
Experimental Workflow and Signaling Pathway Diagrams
Application Notes and Protocols for Evaluating Hyperoside as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperoside, a natural flavonol glycoside, has been identified in a variety of medicinal plants and is recognized for its wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These pharmacological effects often stem from the modulation of specific enzyme activities. This document provides a comprehensive guide for researchers interested in investigating the potential of Hyperoside as an enzyme inhibitor. The protocols and methodologies detailed herein are designed to be adaptable for screening and characterizing the inhibitory effects of Hyperoside on various enzyme systems. An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity.[3]
Principles of Enzyme Inhibition
Enzyme inhibitors can be classified based on their mechanism of action. Understanding the type of inhibition is crucial for drug development.
-
Competitive Inhibition: The inhibitor molecule is structurally similar to the substrate and binds to the active site of the enzyme, preventing the substrate from binding. The effects of a competitive inhibitor can be overcome by increasing the substrate concentration.[4]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that reduces its activity. Increasing the substrate concentration does not reverse this type of inhibition.[4]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more prevalent at higher substrate concentrations.
-
Irreversible Inhibition: The inhibitor covalently binds to the enzyme, permanently inactivating it.[5][6]
Experimental Protocol: General Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of Hyperoside on a target enzyme. This assay can be adapted for various enzymes and detection methods (e.g., absorbance, fluorescence, or luminescence).[7][8]
Materials and Reagents:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Hyperoside (test inhibitor)
-
Known inhibitor for the target enzyme (positive control)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Solvent for dissolving Hyperoside and controls (e.g., DMSO)
-
96-well microplates (clear, black, or white, depending on the detection method)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of Hyperoside in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the Hyperoside stock solution to create a range of test concentrations.
-
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the diluted Hyperoside solutions to the appropriate wells.
-
Include control wells:
-
Negative Control (No Inhibitor): Contains enzyme and substrate but no Hyperoside.
-
Positive Control: Contains enzyme, substrate, and a known inhibitor.
-
Blank: Contains buffer and substrate but no enzyme.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add the purified enzyme to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
-
Initiation of Reaction:
-
Add the substrate to all wells to start the enzymatic reaction.[7]
-
-
Data Acquisition:
-
Immediately measure the reaction rate using a microplate reader at the appropriate wavelength for the chosen detection method.
-
Take kinetic readings at regular intervals or a single endpoint reading after a specific incubation time.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each Hyperoside concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the Hyperoside concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation
The quantitative data obtained from the enzyme inhibition assay should be organized into a clear and structured table to facilitate comparison and analysis.
Table 1: Hypothetical Inhibition of Kinase X by Hyperoside
| Hyperoside Concentration (µM) | Average Absorbance | % Inhibition |
| 0 (Control) | 1.25 | 0 |
| 1 | 1.05 | 16 |
| 5 | 0.80 | 36 |
| 10 | 0.63 | 49.6 |
| 25 | 0.45 | 64 |
| 50 | 0.30 | 76 |
| 100 | 0.20 | 84 |
Visualizing Experimental Workflow and Signaling Pathways
Diagram 1: Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Diagram 2: Potential Signaling Pathway Modulation by Hyperoside
Caption: Potential inhibition of the NF-κB signaling pathway by Hyperoside.
Conclusion
The provided protocols and guidelines offer a solid foundation for investigating Hyperoside as a potential enzyme inhibitor. By systematically applying these methodologies, researchers can elucidate the mechanism of action and determine the potency of Hyperoside, thereby contributing to the development of novel therapeutic agents. The adaptability of these protocols allows for their application to a wide range of enzymes and research questions.
References
- 1. Hyperoside: A review on its sources, biological activities, and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 4. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing a Stable Formulation of Glycoside Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoside compounds, a diverse class of natural products, are of significant interest in drug development due to their wide range of biological activities. These molecules consist of a sugar moiety (glycone) linked to a non-sugar aglycone. The stability of these compounds is a critical factor that can influence their therapeutic efficacy and shelf-life. Degradation, often through hydrolysis of the glycosidic bond, can be accelerated by factors such as pH, temperature, and moisture, leading to a loss of biological activity.[1][2] Therefore, developing a stable formulation is paramount to ensure the quality and effectiveness of glycoside-based therapeutics.
This document provides a comprehensive guide to understanding the factors affecting the stability of glycoside compounds and offers detailed protocols for developing and evaluating stable formulations.
Factors Affecting the Stability of Glycoside Compounds
The stability of glycoside compounds can be influenced by a variety of environmental and formulation-specific factors. A thorough understanding of these factors is essential for designing a robust formulation.
-
pH: The pH of the formulation is a critical parameter. Acidic conditions can catalyze the hydrolysis of the glycosidic bond, leading to the separation of the sugar and aglycone moieties. For instance, some saponin (B1150181) glycosides have been shown to degrade rapidly at a low pH.[1] Conversely, basic conditions can also promote degradation, particularly for glycosides with ester functionalities.[2][3]
-
Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation of glycosides.[2][4] The effect of temperature on reaction rates can often be modeled using the Arrhenius equation, which is a key principle in accelerated stability studies.[5]
-
Moisture: The presence of water can facilitate the hydrolytic cleavage of the glycosidic bond. Therefore, controlling the moisture content of the formulation, especially for solid dosage forms, is crucial for maintaining stability.[1][2]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of certain glycoside compounds. The use of light-resistant packaging is a common strategy to mitigate this issue.[1]
-
Oxidation: Some glycosides are susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or peroxides. The inclusion of antioxidants in the formulation can help prevent oxidative degradation.[1]
-
Excipient Compatibility: Interactions between the glycoside active pharmaceutical ingredient (API) and the excipients in the formulation can impact stability. It is essential to conduct compatibility studies to ensure that the chosen excipients do not accelerate the degradation of the API.
Strategies for Developing Stable Formulations
Several strategies can be employed to enhance the stability of glycoside compounds in a pharmaceutical formulation.
-
pH Control: Maintaining an optimal pH is crucial. This is typically achieved by using buffering agents to create a stable pH environment within the formulation.
-
Moisture Protection: For solid formulations, measures to protect against moisture include the use of desiccants in packaging and the selection of excipients with low hygroscopicity. For liquid formulations, non-aqueous solvents or co-solvents can sometimes be used.
-
Antioxidants: The addition of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or vitamin E can protect sensitive glycosides from oxidative degradation.[1]
-
Encapsulation: Technologies like nanoencapsulation and the use of liposomes or cyclodextrins can provide a protective barrier for the glycoside, shielding it from destabilizing environmental factors and potentially offering controlled release.[1]
-
Lyophilization (Freeze-Drying): For parenteral formulations of unstable glycosides, lyophilization can produce a stable, dry powder that is reconstituted before administration.
-
Packaging: The use of impermeable and light-resistant packaging is a simple yet effective way to protect the formulation from moisture, oxygen, and light.[1]
Data Presentation: Summary of Formulation Parameters
The following tables summarize key quantitative data related to the stability of glycoside compounds.
Table 1: Effect of pH on the Stability of Saponin Glycosides
| pH | Temperature (°C) | Half-life (days) | Reference |
| 1.2 | 25 | Sharply decreased | [1] |
| 5.1 | 26 | 330 ± 220 | [2][3] |
| 6.8 | 25 | Slowly decreased | [1] |
| 7.2 | 26 | - | [2][3] |
| 9.0 | 25 | Slowly decreased | [1] |
| 10.0 | 26 | 0.06 ± 0.01 | [2][3] |
Table 2: Effect of Temperature on the Stability of Saponin Glycosides in a Crude Extract
| Temperature (°C) | Relative Humidity (%) | Observation | Reference |
| 5 | 75 | Unchanged | [1] |
| 40 | 75 | Slowly decreased | [1] |
| 60 | 75 | Slowly decreased | [1] |
| 80 | 75 | Drastically decreased | [1] |
Experimental Protocols
Protocol 1: General Stability Study of a Glycoside Formulation
Objective: To assess the stability of a glycoside formulation under various environmental conditions as per ICH guidelines.
Materials:
-
Glycoside compound formulation
-
Stability chambers (controlled temperature and humidity)
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC)
-
Appropriate packaging
Methodology:
-
Sample Preparation: Prepare multiple batches of the final formulation and package them in the proposed container-closure system.
-
Initial Analysis (Time Zero): Analyze the initial batches for appearance, purity, potency, and other relevant quality attributes using validated analytical methods.
-
Stability Storage Conditions:
-
Long-term stability: Store the samples at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH for certain climates).
-
Accelerated stability: Store the samples at 40°C ± 2°C / 75% RH ± 5% RH.
-
Intermediate stability: If significant changes are observed in the accelerated studies, conduct intermediate studies at 30°C ± 2°C / 65% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, withdraw samples and analyze for:
-
Appearance (color, clarity, precipitation)
-
Assay of the active glycoside
-
Quantification of degradation products
-
pH (for liquid formulations)
-
Moisture content (for solid formulations)
-
-
Data Evaluation: Evaluate the data to determine the shelf-life and appropriate storage conditions for the formulation.
Protocol 2: Evaluation of Antioxidant Efficacy
Objective: To determine the effectiveness of an antioxidant in preventing the oxidative degradation of a glycoside compound.
Materials:
-
Glycoside compound
-
Formulation excipients
-
Various antioxidants (e.g., BHT, ascorbic acid) at different concentrations
-
Oxidizing agent (e.g., hydrogen peroxide, AIBN) for forced degradation
-
Validated stability-indicating analytical method (e.g., HPLC-UV/MS)
Methodology:
-
Formulation Preparation: Prepare several small-scale formulations: a control formulation without any antioxidant and test formulations with varying concentrations of different antioxidants.
-
Forced Degradation:
-
Expose a portion of each formulation to an oxidizing agent to induce degradation.
-
Maintain another portion under normal storage conditions.
-
-
Sample Analysis:
-
Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours for forced degradation; longer for normal conditions).
-
Analyze the samples for the concentration of the parent glycoside and the formation of specific oxidative degradation products using a validated HPLC method.
-
-
Data Comparison: Compare the degradation profiles of the control formulation with the antioxidant-containing formulations. A significant reduction in the degradation of the parent compound and the formation of oxidative byproducts indicates an effective antioxidant.
Protocol 3: pH-Stability Profile Assessment
Objective: To determine the effect of pH on the stability of a glycoside compound in a liquid formulation.
Materials:
-
Glycoside compound
-
A series of buffers covering a wide pH range (e.g., pH 2 to 10)
-
Constant temperature bath or incubator
-
Validated stability-indicating HPLC method
Methodology:
-
Sample Preparation: Prepare solutions of the glycoside compound in each of the different pH buffers.
-
Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Time-Point Analysis: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: Immediately analyze the aliquots by HPLC to determine the remaining concentration of the glycoside.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration versus time.
-
Determine the apparent first-order degradation rate constant (k) from the slope of the line.
-
Plot the logarithm of k versus pH to generate a pH-rate profile. This profile will identify the pH of maximum stability.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for developing a stable glycoside formulation.
Caption: Hypothetical MAPK/ERK signaling pathway modulated by a bioactive glycoside.
References
- 1. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Signal transduction: multiple pathways, multiple options for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heteronoside Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies for synthesizing Heteronoside analogues, with a focus on the creation of C-glycoside derivatives. The protocols are based on established methods for C-aryl glycoside synthesis, which are structurally analogous to the core of this compound A. This document offers guidance on experimental procedures, presents representative data, and visualizes potential biological pathways of interest.
Introduction to this compound Analogues
This compound A is a natural product that has garnered interest for its potential biological activities. The synthesis of analogues of this compound A, particularly those with modified glycosidic linkages such as C-glycosides, is a key strategy in drug discovery. C-glycosides are attractive targets because the carbon-carbon bond offers greater stability against enzymatic hydrolysis compared to the native O-glycosidic bond, potentially leading to improved pharmacokinetic profiles.[1][2][3] This increased stability makes C-glycoside analogues of natural products valuable candidates for the development of new therapeutic agents.[4]
The synthetic strategies outlined below focus on the construction of the C-glycosidic bond, a crucial step in the preparation of these robust analogues.
Synthetic Methodologies and Experimental Protocols
The synthesis of C-aryl glycoside analogues of this compound can be achieved through several modern organic chemistry techniques. Below are detailed protocols for key synthetic strategies, adapted from established literature on C-glycoside synthesis.
One-Pot Synthesis of Aryl-β-C-Glycosides from Unprotected Sugars
This method provides a straightforward, protecting-group-free approach to aryl-β-C-glycosides in an aqueous medium, which is advantageous for its environmental friendliness and simplicity.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the unprotected sugar (1.0 equiv.) and an aromatic amine (1.5 equiv.) in toluene.
-
Acid Catalysis: Add 1 N HCl (0.15 equiv.) to the solution.
-
Heating: Stir the reaction mixture vigorously at 60 °C in a sealed pressure tube.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 0.5 to 13 hours depending on the sugar substrate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-heteroaryl C-glycoside.
Nickel-Catalyzed Carboboration of Glycals for C-Glycoside Synthesis
This method offers a stereoselective approach to C-glycosides with the introduction of a versatile boronic ester functionality at the C2 position, which can be further functionalized.
Experimental Protocol:
-
Reagent Preparation: In a glovebox, add NiCl₂·DME (5 mol%), a chiral ligand (e.g., 2-aminocyclohexanol, 5 mol%), the glycal (1.0 equiv.), and B₂pin₂ (2.0 equiv.) to an oven-dried vial.
-
Solvent and Reagents: Add anhydrous solvent (e.g., MTBE or CPME/t-BuOH) and the aryl or alkyl bromide (2.0 equiv.), followed by LiOMe (3.0 equiv.).
-
Reaction Conditions: Seal the vial and stir the mixture at 50 °C for 20 hours.
-
Quenching and Extraction: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 2-boryl-C-glycoside.
Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis
This protocol utilizes a photoredox-catalyzed cross-coupling of a redox-active glycosyl ester with an aryl bromide to form the C-glycosidic bond.
Experimental Protocol:
-
Reaction Setup: In a nitrogen-filled glovebox, combine the glycosyl ester (1.0 equiv.), aryl bromide (1.5 equiv.), a nickel catalyst (e.g., NiBr₂·diglyme, 10 mol%), a bipyridine ligand (12 mol%), and a photocatalyst (e.g., 4-CzIPN, 2 mol%) in a vial.
-
Solvent and Base: Add anhydrous solvent (e.g., DMF) and a base (e.g., DBU, 2.0 equiv.).
-
Photocatalysis: Stir the reaction mixture under irradiation with blue LEDs at room temperature for 24-48 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash chromatography to obtain the aryl C-glycoside.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of C-aryl glycosides using the methodologies described above. These values are indicative and may vary depending on the specific substrates and reaction conditions.
| Method | Starting Material | Product | Representative Yield (%) | Reference |
| One-Pot Synthesis | D-Glucose, 2-aminopyridine | N-(pyridin-2-yl)-C-glucoside | 74 | |
| One-Pot Synthesis | L-Ribose, 2-aminopyridine | N-(pyridin-2-yl)-C-riboside | 90 | |
| Ni-Catalyzed Carboboration | Tri-O-acetyl-D-glucal, Benzyl bromide | 2-Boryl-C-benzyl-glucoside | 85 | |
| Glycosyl Ester Cross-Coupling | Protected Glucosyl Ester, 4-bromotoluene | C-Aryl-glucoside | 78 |
Visualization of Methodologies and Biological Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of this compound analogues.
Caption: General workflow for the synthesis and biological evaluation of this compound analogues.
Potential Signaling Pathways Targeted by this compound Analogues
Based on the known biological activities of other glycosides, such as ginsenosides (B1230088) and curcumin (B1669340) analogues, this compound analogues may modulate key cellular signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway:
The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Its inhibition is a key target in cancer and inflammatory diseases.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound analogues.
PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer.
Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound analogues.
Disclaimer: The experimental protocols and quantitative data presented herein are based on established methodologies for the synthesis of C-aryl glycosides, which are structurally related to this compound analogues. These should be considered as representative examples and may require optimization for specific target molecules. The signaling pathways illustrated are potential targets based on the activities of structurally related glycosides and require experimental validation for this compound analogues.
References
- 1. The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
Application of Heteronoside in [specific disease] research models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperoside (B192233), a flavonol glycoside (quercetin-3-O-β-D-galactopyranoside), is a natural compound found in various medicinal plants, including those from the Hypericum and Crataegus genera.[1] Extensive research has highlighted its diverse pharmacological activities, including anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects.[1][2][3] These properties make Hyperoside a compound of significant interest in the investigation of various disease pathologies.
This document provides detailed application notes and protocols for the use of Hyperoside in research models of cancer and inflammation. It aims to equip researchers with the necessary information to effectively utilize Hyperoside as a tool for studying disease mechanisms and exploring its therapeutic potential.
Mechanism of Action
Hyperoside exerts its biological effects by modulating multiple key cellular signaling pathways. In the context of cancer, it has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumorigenesis by interfering with pathways such as:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by Hyperoside can lead to decreased cancer cell proliferation and the induction of autophagy.[2]
-
MAPK Pathway: Hyperoside can inhibit the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and survival.[2]
-
NF-κB Signaling Pathway: By inhibiting the activation of NF-κB, Hyperoside can reduce the expression of anti-apoptotic proteins (e.g., Bcl-2) and promote apoptosis in cancer cells.[4][5]
In inflammatory disease models, Hyperoside demonstrates potent anti-inflammatory effects primarily through the suppression of the NF-κB signaling pathway . It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7] This is achieved by preventing the degradation of IκB-α and the subsequent nuclear translocation of NF-κB.[7] Additionally, Hyperoside can modulate the p38 MAPK pathway to attenuate inflammatory responses.[6]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Hyperoside in various cancer and inflammation models.
Table 1: In Vitro Anti-Cancer Activity of Hyperoside (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| T24 | Bladder Cancer | 330 | 24 | [8] |
| T24 | Bladder Cancer | 252 | 48 | [8] |
| T24 | Bladder Cancer | 159 | 72 | [8] |
| 5637 | Bladder Cancer | 431 | 24 | [8] |
| 5637 | Bladder Cancer | 250 | 48 | [8] |
Table 2: In Vitro Anti-Inflammatory Effects of Hyperoside
| Cell Model | Stimulant | Hyperoside Concentration | Measured Effect | % Inhibition/Reduction | Reference |
| Mouse Peritoneal Macrophages | LPS | 5 µM | TNF-α production | 32.31 ± 2.8% | [7] |
| Mouse Peritoneal Macrophages | LPS | 5 µM | IL-6 production | 41.31 ± 3.1% | [7] |
| Mouse Peritoneal Macrophages | LPS | 5 µM | Nitric Oxide production | 30.31 ± 4.1% | [7] |
| BV2 Microglial Cells | LPS | 20 µM | Pro-inflammatory cytokines (IL-1β, TNF-α) | Significant inhibition | [6] |
| HT22 Cells | LPS (1 µg/ml) | 20 µM | Cell Viability | Significant increase | [9] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of Hyperoside on cancer cell lines.
Materials:
-
Hyperoside (stock solution in DMSO)
-
Cancer cell line of interest (e.g., T24 bladder cancer cells)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.[10]
-
Treatment: Prepare serial dilutions of Hyperoside in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the Hyperoside-containing medium at various concentrations (e.g., 25-800 µM).[8] Include a vehicle control (medium with the same concentration of DMSO used for the highest Hyperoside concentration).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the Hyperoside concentration to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC Staining
This protocol is for quantifying apoptosis induced by Hyperoside.
Materials:
-
Hyperoside
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Hyperoside for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the stained cells by flow cytometry as soon as possible.[13][14] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of NF-κB Pathway Activation
This protocol details the detection of key proteins in the NF-κB signaling pathway.
Materials:
-
Hyperoside
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS (Lipopolysaccharide)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction buffers
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκB-α, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Pre-treat cells with Hyperoside for a specified time, followed by stimulation with LPS to induce NF-κB activation.
-
Protein Extraction:
-
For total protein, lyse cells in whole-cell lysis buffer.[15]
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the fractions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for total and cytoplasmic lysates, Lamin B1 for nuclear lysates).
In Vivo LPS-Induced Inflammation Mouse Model
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of Hyperoside in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
Hyperoside
-
LPS from E. coli
-
Saline
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.
-
Grouping: Divide the mice into groups: Control, LPS only, and LPS + Hyperoside (at different doses).
-
Treatment: Administer Hyperoside (e.g., orally or via intraperitoneal injection) to the treatment groups for a specified period before LPS challenge.[16] The control and LPS-only groups receive the vehicle.
-
LPS Challenge: Induce systemic inflammation by intraperitoneally injecting a single dose of LPS.[17][18] The control group receives a saline injection.
-
Sample Collection: At a specific time point after the LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture and harvest tissues (e.g., lung, liver).
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.
-
Histological Analysis: Process the harvested tissues for histological examination (e.g., H&E staining) to assess inflammatory cell infiltration.
-
Data Analysis: Compare the cytokine levels and histological scores between the different groups to evaluate the anti-inflammatory effect of Hyperoside.
Visualizations
Caption: Hyperoside inhibits the LPS-induced inflammatory response by targeting the NF-κB signaling pathway.
Caption: Workflow for assessing the anti-inflammatory effects of Hyperoside in vitro.
References
- 1. Potential Implications of Hyperoside on Oxidative Stress-Induced Human Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperoside: a review of pharmacological effects | F1000Research [f1000research.com]
- 4. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperoside inhibits lipopolysaccharide-induced inflammatory responses in microglial cells via p38 and NFκB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperoside induces cell cycle arrest and suppresses tumorigenesis in bladder cancer through the interaction of EGFR-Ras and Fas signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperoside Attenuate Inflammation in HT22 Cells via Upregulating SIRT1 to Activities Wnt/β-Catenin and Sonic Hedgehog Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. abpbio.com [abpbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 16. Hypericum sampsonii exhibits anti-inflammatory activity in a lipopolysaccharide-induced sepsis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Heteronoside from crude plant extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Heteronoside from crude plant extracts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude this compound Extract | Incomplete Cell Lysis: Plant cell walls are not sufficiently broken down to release the target compound. | Ensure the plant material is finely ground to a uniform powder to maximize the surface area for solvent penetration.[1] |
| Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. | For polar glycosides like this compound, aqueous ethanol (B145695) (70-85%) or methanol (B129727) are often effective.[2][3] | |
| Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be inadequate. | Optimize these parameters. For instance, ultrasonic-assisted extraction (UAE) can be effective at 50°C for 75 minutes with a liquid-to-solid ratio of 10:1 (mL/g).[2] | |
| Degradation of this compound During Extraction | Enzymatic Hydrolysis: Endogenous plant enzymes (e.g., β-glucosidase) can cleave the glycosidic bonds of this compound. | Deactivate enzymes by blanching the fresh plant material (e.g., steam or hot water treatment at 80°C for 2-5 minutes) before extraction. |
| Thermal Degradation: High temperatures during extraction or solvent evaporation can degrade the compound. | Use modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can be performed at lower temperatures (e.g., 40-60°C).[4] When concentrating the extract, use a rotary evaporator at a controlled temperature below 50°C.[5] | |
| Inappropriate pH: Strongly acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic linkage. | Maintain a neutral or slightly acidic pH (pH 6-7) of the extraction solvent. Use a buffered solution if necessary.[3] | |
| Difficulties in Purification | Co-extraction of Impurities: Pigments, lipids, waxes, and polysaccharides are often co-extracted, leading to a sticky, dark crude extract. | Perform a pre-extraction defatting step by washing the dried plant material with a non-polar solvent like hexane.[5] Utilize macroporous resin chromatography for initial cleanup; these resins are effective at adsorbing saponins (B1172615) and allowing for the removal of many impurities.[1][4] |
| Poor Chromatographic Resolution: Co-elution of structurally similar saponins during column chromatography. | Optimize the mobile phase for silica (B1680970) gel chromatography; a common system is a gradient of chloroform-methanol-water.[6] For preparative HPLC, a reversed-phase C18 column with a gradient of acetonitrile (B52724) and water (often with a small amount of formic or acetic acid to improve peak shape) is typically used.[7][8] | |
| Low Recovery from a Purification Column | Irreversible Adsorption: Highly hydrophobic saponins may bind irreversibly to the stationary phase. | |
| Sample Precipitation: The sample may precipitate on the column if loaded in a solvent weaker than the mobile phase. | Ensure the sample is fully dissolved in the initial mobile phase before loading it onto the column.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound during extraction?
A1: The most critical factors include the choice of extraction solvent, temperature, time, and the pre-treatment of the plant material to inactivate enzymes. Suboptimal choices in any of these areas can lead to either inefficient extraction or degradation of the target compound.
Q2: Which extraction method is recommended for thermally sensitive compounds like this compound?
A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended. These methods can enhance extraction efficiency at lower temperatures and for shorter durations, which significantly reduces the risk of thermal degradation compared to conventional methods like Soxhlet extraction.[4]
Q3: How can I remove the green color (chlorophyll) from my crude extract?
A3: Chlorophyll and other pigments can be removed by a preliminary cleanup step using macroporous resin chromatography. The crude extract is loaded onto the column, and after washing away unbound impurities, the saponins can be eluted with a suitable solvent, leaving many pigments behind.
Q4: My purified this compound fraction still shows impurities on a TLC plate. What should I do?
A4: If you observe impurities after initial column chromatography, a secondary purification step using preparative High-Performance Liquid Chromatography (prep-HPLC) is often necessary. Prep-HPLC offers higher resolution and can separate compounds with very similar polarities.[8]
Q5: What is a suitable method for quantifying this compound in my fractions?
A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for quantifying saponins.[8] Since many saponins lack a strong chromophore, detection is often performed at a low wavelength (around 203-210 nm).[4][9] An Evaporative Light Scattering Detector (ELSD) can also be used if UV detection is not sufficiently sensitive.[2]
Data Presentation
Table 1: Comparison of Extraction Parameters for Steroidal Saponins
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield Outcome | Reference |
| Solvent | 70% Ethanol | 85% Ethanol | 95% Ethanol | 85% ethanol showed the highest extraction yield. | [3] |
| Temperature | 35°C | 50°C | 65°C | The yield increased up to 50°C and then slightly decreased at higher temperatures. | [3] |
| Time (UAE) | 15 min | 75 min | 90 min | The maximum yield was achieved at 75 minutes. | [3] |
| Liquid-Solid Ratio | 5:1 (mL/g) | 10:1 (mL/g) | 15:1 (mL/g) | A ratio of 10:1 was found to be optimal. | [2] |
Table 2: Example Solvent Systems for Chromatographic Purification of Saponins
| Chromatographic Method | Stationary Phase | Mobile Phase System | Purpose | Reference |
| Column Chromatography | Silica Gel | Chloroform (B151607):Methanol:Water (gradient) | Initial purification of crude extract. | [6] |
| Macroporous Resin | HPD-600 | Water (wash), 60% Ethanol (elution) | Removal of pigments, polysaccharides, and other polar impurities. | [4] |
| Preparative HPLC | C18 | Acetonitrile:Water with 0.1% Formic Acid (gradient) | High-resolution purification of individual saponins. | [7] |
| HSCCC | N/A (Liquid-Liquid) | Ethyl acetate:n-butanol:methanol:water (4:1:2:4, v/v) | Separation of complex saponin (B1150181) mixtures without a solid support. | [2] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for steroidal saponins and is designed to maximize yield while minimizing degradation.[2][3][4]
-
Plant Material Pre-treatment (Enzyme Inactivation):
-
If using fresh plant material, cut it into small pieces and blanch by immersing in water at 80°C for 3 minutes.
-
Immediately cool the blanched material in an ice bath.
-
Thoroughly dry the material in a ventilated oven at 40-50°C to a constant weight.
-
Grind the dried material into a fine, uniform powder.
-
-
Extraction:
-
Place 10 g of the powdered plant material into a beaker.
-
Add 100 mL of 85% aqueous ethanol (a 1:10 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath.
-
Set the temperature to 50°C and the frequency to 40 kHz.
-
Perform the extraction for 75 minutes.
-
-
Crude Extract Preparation:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates.
-
Concentrate the combined extract using a rotary evaporator at a temperature below 50°C under reduced pressure to obtain the crude this compound extract.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines a two-step column chromatography process for purifying the crude extract.
-
Macroporous Resin Column Chromatography (Initial Cleanup):
-
Dissolve the crude extract in a minimum amount of water.
-
Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., HPD-600).
-
Wash the column with deionized water to remove highly polar impurities like sugars.
-
Elute the this compound-enriched fraction with 60% aqueous ethanol.
-
Collect the eluate and concentrate it to dryness using a rotary evaporator.
-
-
Silica Gel Column Chromatography (Fractionation):
-
Dissolve the enriched fraction in a small amount of methanol.
-
Adsorb this onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the dried powder onto the top of a pre-packed silica gel column.
-
Elute the column with a gradient mobile phase, starting with a less polar mixture and gradually increasing the polarity (e.g., starting with 100% chloroform and gradually adding methanol and then water).
-
Collect fractions of a fixed volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., vanillin-sulfuric acid spray followed by heating).
-
Combine the fractions containing pure this compound based on the TLC profiles.
-
Concentrate the combined pure fractions to obtain the purified this compound.
-
Protocol 3: Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantitative analysis of this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of purified this compound standard at a known concentration (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare samples of your fractions by dissolving a known weight in methanol and filtering through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the amount of this compound in your samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Workflow for this compound Isolation and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2022031359A1 - Purified saponins and chromatographic process for purification of same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Heteronoside and Other Flavonoid Glycosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Heteronoside and similar flavonoid glycosides in aqueous solutions.
Introduction
This compound is a flavonoid glycoside with potential biological activities that make it a compound of interest for various research applications. However, like many other flavonoid glycosides such as hesperidin (B1673128) and rutin, this compound is characterized by poor water solubility. This low aqueous solubility can pose significant challenges for in vitro and in vivo studies, leading to issues with compound precipitation, inaccurate results, and low bioavailability.
This guide offers practical solutions and detailed protocols to overcome these solubility challenges, enabling consistent and reliable experimental outcomes. While specific quantitative data for this compound is not widely available, the principles and data presented here for analogous, well-studied flavonoid glycosides provide a strong framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous buffer during my cell-based assay. What is the likely cause?
A1: This is a common issue due to the low intrinsic aqueous solubility of many flavonoid glycosides. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit, causing it to precipitate out of the solution.
Q2: What is the approximate aqueous solubility of flavonoid glycosides like this compound?
A2: While specific data for this compound is limited, other flavonoid glycosides exhibit very low aqueous solubility. For example, the aqueous solubility of hesperidin has been reported to be as low as 0.0026 mg/mL to 0.003 mg/mL.[1][2] It is reasonable to assume that this compound has a similarly low solubility profile.
Q3: How can I increase the concentration of this compound in my aqueous experimental setup without it precipitating?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, pH adjustment, cyclodextrin (B1172386) complexation, and the preparation of solid dispersions. The choice of method will depend on the specific requirements of your experiment.
Q4: Are there any concerns with using organic solvents like DMSO to dissolve this compound for in vitro studies?
A4: While DMSO is a common solvent for poorly soluble compounds, it's important to use it at a final concentration that is non-toxic to the cells in your assay. Typically, DMSO concentrations are kept below 0.5% (v/v) to minimize cellular toxicity. Always run a vehicle control (buffer with the same concentration of DMSO) to account for any solvent effects.
Q5: Can I heat the solution to dissolve more this compound?
A5: Gently warming the solution can temporarily increase the solubility of some compounds. However, upon cooling to the experimental temperature (e.g., 37°C for cell culture), the compound may precipitate out. This can lead to inconsistent results. Therefore, relying solely on heat is not a robust solution for maintaining solubility throughout an experiment.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution of Stock Solution
This is the most frequent problem encountered. The following decision tree can guide you in troubleshooting this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Solubilization Strategies
Below are several techniques to improve the solubility of this compound in aqueous solutions, along with illustrative data based on similar flavonoid glycosides.
The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
-
Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).
-
Considerations: The final concentration of the co-solvent should be compatible with your experimental system (e.g., non-toxic to cells).
Illustrative Solubility Data for a Flavonoid Glycoside in Co-solvent Systems
| Solvent System (v/v) | Illustrative Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water | 3 | 1x |
| 10% Ethanol in Water | 50 | ~17x |
| 20% Ethanol in Water | 150 | 50x |
| 10% PEG 400 in Water | 80 | ~27x |
| 20% PEG 400 in Water | 250 | ~83x |
For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble ionized form. As a flavonoid glycoside, this compound's solubility may be influenced by pH.
-
Procedure: Prepare buffers at different pH values (e.g., pH 6.0, 7.4, and 8.0) and determine the solubility of this compound in each.
-
Considerations: Ensure the chosen pH is compatible with your experimental system.
Illustrative Solubility Data for a Flavonoid Glycoside at Different pH Values
| Buffer pH | Illustrative Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 6.0 | 2.5 | 0.8x |
| 7.4 | 3 | 1x |
| 8.0 | 15 | 5x |
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Commonly Used Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Benefit: HP-β-CD is generally preferred due to its higher aqueous solubility and lower toxicity compared to β-CD.
Illustrative Solubility Data for a Flavonoid Glycoside with Cyclodextrins
| Solubilizing Agent | Concentration (w/v) | Illustrative Solubility (µg/mL) | Fold Increase (vs. Water) |
| None (Water) | - | 3 | 1x |
| HP-β-CD | 2% | 300 | 100x |
| HP-β-CD | 5% | 800 | ~267x |
| β-CD | 1% | 150 | 50x |
A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier matrix. This can enhance the dissolution rate and apparent solubility of a poorly soluble compound.
-
Common Carriers: Polyvinylpyrrolidone (PVP K30), Mannitol.
-
Preparation Methods: Solvent evaporation, kneading.
Illustrative Solubility Enhancement with Solid Dispersions
| Formulation | Carrier | Ratio (Drug:Carrier) | Illustrative Solubility (µg/mL) | Fold Increase (vs. Drug Alone) |
| Pure Drug | - | - | 3 | 1x |
| Solid Dispersion | PVP K30 | 1:5 | 72 | 24x |
| Solid Dispersion | Mannitol | 1:5 | 48 | 16x |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
References
Troubleshooting peak tailing in Heteronoside HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of heteronosides, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the HPLC analysis of heteronosides?
A1: Peak tailing in the HPLC analysis of heteronosides, which are often polar and can possess acidic or basic functional groups, typically stems from several factors:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of heteronosides. This is a primary cause of peak tailing, especially for compounds with basic moieties.[1][2][3][4]
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the heteronosides and the silanol groups on the stationary phase. An inappropriate pH can lead to undesirable secondary interactions, causing peak tailing.[1] For acidic analytes, a mobile phase pH set below their pKa is generally recommended.
-
Column Contamination and Degradation: The accumulation of sample matrix components or the gradual degradation of the stationary phase can create active sites that lead to peak tailing. A physical void at the column inlet can also result in poor peak shape.
-
Improper Mobile Phase Composition: An inadequate buffer concentration or incorrect solvent strength can contribute to peak tailing.
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase and lead to asymmetrical peaks.
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can cause peak broadening and tailing.
Q2: How does the chemical structure of heteronosides contribute to peak tailing?
A2: Heteronosides are glycosides, meaning they have a sugar moiety (glycone) linked to a non-sugar moiety (aglycone). The diverse structures of both parts can contribute to peak tailing:
-
Polar Functional Groups: The presence of hydroxyl, carboxyl, and other polar groups on both the glycone and aglycone can lead to strong interactions with active sites on the stationary phase, such as residual silanols.
-
Ionizable Groups: Many heteronosides have acidic (e.g., phenolic hydroxyls) or basic (e.g., amino groups) functionalities. At certain pH values, these groups can be ionized, increasing their interaction with charged sites on the stationary phase, which is a common cause of peak tailing.
Q3: Can my sample preparation method affect peak shape?
A3: Yes, absolutely. The way you prepare your sample can significantly impact peak shape:
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve the sample in the initial mobile phase if possible.
-
Sample Clean-up: Complex matrices, such as those from natural product extracts, can contain components that irreversibly adsorb to the column, creating active sites and causing peak tailing for your analytes of interest. Inadequate sample clean-up can lead to column contamination.
-
Sample Concentration: As mentioned, injecting too concentrated a sample can lead to column overload and peak tailing.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing in your heteronoside (B1159534) analysis.
Step 1: Initial Assessment
Observe your chromatogram to determine the extent of the problem:
-
Are all peaks tailing? If so, the issue is likely systemic (e.g., extra-column volume, column void, or a problem with the mobile phase preparation).
-
Are only some peaks tailing? This suggests a chemical interaction between specific analytes and the stationary phase (e.g., secondary silanol interactions).
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing in HPLC.
Step 3: Experimental Protocols
If the issue points towards analyte-specific interactions, follow these protocols.
Protocol 1: Mobile Phase pH Adjustment
Objective: To mitigate secondary interactions by altering the ionization state of the this compound and/or the stationary phase silanol groups.
Methodology:
-
Determine Analyte pKa: If the pKa of your this compound is known, this will guide your pH adjustment. For acidic compounds, aim for a pH at least 2 units below the pKa. For basic compounds, aim for a pH at least 2 units above the pKa, or alternatively, a low pH (around 2.5-3) to protonate the silanol groups.
-
Prepare Buffered Mobile Phases: Prepare a series of mobile phases with varying pH values (e.g., pH 3.0, 4.5, and 7.0) using appropriate buffers (e.g., phosphate, acetate, or formate). Ensure the buffer concentration is adequate (typically 10-25 mM).
-
Equilibrate the Column: For each new mobile phase, equilibrate the column for at least 10-15 column volumes.
-
Inject Standard: Inject a standard solution of your this compound and observe the peak shape.
-
Analyze Results: Compare the peak asymmetry factor at different pH values to determine the optimal pH for your separation.
Protocol 2: Evaluation of a Guard Column
Objective: To determine if column contamination from the sample matrix is the cause of peak tailing.
Methodology:
-
Initial Analysis: Perform an injection with the analytical column and the guard column in place. Record the peak asymmetry.
-
Remove Guard Column: Disconnect the guard column and connect the injector directly to the analytical column.
-
Second Analysis: Inject the same sample.
-
Compare Chromatograms: If the peak shape improves significantly without the guard column, it indicates that the guard column is contaminated and needs to be replaced. This also suggests that your sample may require better clean-up to protect the analytical column.
Data Presentation
The following table summarizes the hypothetical effect of mobile phase pH on the peak asymmetry factor for a model this compound.
| Mobile Phase pH | Buffer System (20 mM) | Peak Asymmetry Factor (As) | Observation |
| 7.0 | Phosphate | 2.1 | Severe Tailing |
| 4.5 | Acetate | 1.5 | Moderate Tailing |
| 3.0 | Formate | 1.1 | Symmetrical Peak |
Visualization of a Key Signaling Pathway
The following diagram illustrates the chemical interactions on a silica-based stationary phase that can lead to peak tailing.
References
Technical Support Center: Storage and Handling of Heteronoside
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Heteronoside during storage and experimental procedures. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound, also known as Heteroside, is a flavonoid glycoside.[1][2] Its chemical structure consists of a flavonoid aglycone backbone linked to sugar moieties through O-glycosidic bonds. Specifically, its chemical name is 4H-1-Benzopyran-4-one, 3-[[6-O-[6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]-β-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-.[1] Flavonoids are a class of natural products known for their various biological activities, but they can also be susceptible to degradation.
Q2: What are the primary causes of this compound degradation?
Based on its structure as a flavonoid glycoside, this compound is primarily susceptible to two main degradation pathways:
-
Hydrolysis of the O-glycosidic bonds: This process cleaves the sugar moieties from the flavonoid backbone (aglycone). It can be catalyzed by acidic or basic conditions, as well as by enzymes.[3][4]
-
Oxidation of the flavonoid backbone: The phenolic hydroxyl groups on the flavonoid structure are prone to oxidation. This can be initiated by exposure to light, high temperatures, oxygen, and certain metal ions. Oxidation can lead to the opening of the heterocyclic ring and the formation of smaller phenolic compounds.
Q3: What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it is recommended to store it under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (Frozen) | Minimizes the rate of all chemical degradation reactions. |
| Light | Protected from light (e.g., in an amber vial) | Prevents photolytic degradation (oxidation). |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Reduces the risk of oxidation. |
| Container | Tightly sealed, airtight container | Prevents moisture absorption which can facilitate hydrolysis. |
Q4: How should I handle this compound solutions to minimize degradation?
This compound is expected to be less stable in solution, particularly in aqueous and protic solvents. To minimize degradation in solution:
-
Prepare solutions fresh: Whenever possible, prepare solutions immediately before use.
-
Use appropriate solvents: For short-term storage, consider aprotic solvents. If aqueous buffers are necessary, use a pH between 4 and 6, as flavonoid glycosides are generally more stable in slightly acidic conditions compared to neutral or alkaline conditions.
-
Control pH: Avoid strongly acidic (pH < 3) or alkaline (pH > 7) conditions to prevent rapid hydrolysis of the glycosidic bonds.
-
Protect from light: Work with solutions in a fume hood with the light off or use amber-colored labware.
-
De-gas solvents: To minimize oxidation, bubble an inert gas like nitrogen or argon through your solvent before dissolving the this compound.
-
Store cold: If short-term storage of a solution is unavoidable, store it at 2-8°C for no more than a few hours. For longer-term storage, aliquoting and freezing at -80°C is recommended, but freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or activity over time. | Degradation of this compound. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. For solutions, prepare fresh for each experiment. |
| Appearance of new peaks in HPLC analysis of a stored sample. | Formation of degradation products. | The new peaks could correspond to the this compound aglycone or smaller oxidized fragments. Use mass spectrometry to identify the degradation products and confirm the degradation pathway. Adjust storage and handling procedures to mitigate the identified cause (e.g., hydrolysis, oxidation). |
| Variability in experimental results between batches. | Inconsistent stability of this compound stock solutions. | Prepare a fresh stock solution from solid material for each set of experiments. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Perform a quick purity check of the stock solution by HPLC before use. |
| Color change of the solid compound or solution (e.g., yellowing or browning). | Oxidation of the flavonoid structure. | Discard the discolored material. When handling, minimize exposure to air and light. Consider using an antioxidant in your formulation if compatible with your experimental design. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 24, 48, and 72 hours. Also, reflux the stock solution at 80°C for 2, 6, 12, and 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at the specified time points using a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically required to separate the polar degradation products from the parent compound.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the λmax of this compound (flavonoids typically have strong absorbance between 250-380 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Recommended storage workflow for solid this compound.
Caption: Putative degradation pathways of this compound.
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Heteronoside Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing common impurities from Heteronoside samples.
Frequently Asked Questions (FAQs)
Impurity Identification and Characterization
Q1: What are the common types of impurities found in this compound samples, particularly those derived from natural sources?
A1: this compound samples, especially those isolated from plants, can contain a variety of impurities. These are often structurally similar to the target compound, making purification challenging.[1] Common impurities include:
-
Structural Analogs: These include isomers, bioisosteres, and other closely related glycosides that may have similar physicochemical properties to the desired this compound.[1]
-
Biosynthetic Precursors and Intermediates: The metabolic pathway leading to the this compound may result in the co-extraction of precursor molecules.[1]
-
Degradation Products: The extraction and purification processes can sometimes lead to the degradation of the target this compound, creating new impurities.
-
Other Natural Products: Crude plant extracts are complex mixtures. Other classes of compounds such as tannins, flavonoids, saponins, and alkaloids are often co-extracted.[2]
-
Reagents and Solvents: Impurities can be introduced from the solvents and reagents used during extraction and purification.
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in a this compound sample?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling. High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying impurities.[3] Coupling HPLC with mass spectrometry (LC-MS) provides molecular weight information, aiding in the identification of unknown impurities.[] For complete structural elucidation of an impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[] Gas chromatography (GC) is ideal for analyzing volatile organic impurities, such as residual solvents.[3]
Purification Method Selection
Q3: How do I choose the best purification method for my this compound sample?
A3: The choice of purification method depends on the nature of the impurities, their concentration, and the scale of the purification. A common strategy involves a multi-step approach. Solvent partitioning is often used as an initial step to separate compounds based on their polarity.[2] For impurities with different solubility profiles, recrystallization can be a highly effective and economical method.[5][6] Chromatographic techniques, such as flash chromatography and preparative HPLC, are powerful tools for separating complex mixtures, especially when dealing with structurally similar impurities.[1][7]
Q4: When is recrystallization a suitable method for purifying this compound?
A4: Recrystallization is an ideal purification technique when your this compound sample is a solid at room temperature and you can find a solvent system where the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at both high and low temperatures.[6] This method is particularly effective for removing small amounts of impurities and can be scaled up easily.[5] However, if the sample contains significant amounts of impurities, chromatography is often recommended as a preceding step.[3]
Q5: What are the advantages of using flash chromatography for this compound purification?
A5: Flash chromatography is a rapid form of column chromatography that uses pressure to speed up the flow of the mobile phase. Its main advantages are speed and efficiency in separating components of a mixture. It is an excellent method for a preliminary cleanup of a crude extract or for separating compounds with significant differences in polarity. It is often used as an intermediate purification step before final polishing by recrystallization or preparative HPLC.
Q6: When should I consider using preparative HPLC for final purification?
A6: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that should be considered when high purity (>95%) of the this compound is required.[7][8] It is particularly well-suited for separating complex mixtures of structurally similar compounds that are difficult to resolve by other methods.[9] While it is a powerful technique, it can be more time-consuming and expensive than flash chromatography or recrystallization, and the sample loading capacity is lower.[7]
Troubleshooting Common Purification Issues
Q7: My this compound sample is not crystallizing. What should I do?
A7: If your this compound sample is not crystallizing, consider the following troubleshooting steps:
-
Purity of the sample: A high concentration of impurities can inhibit crystallization. Consider a preliminary purification step like flash chromatography to increase the purity of your sample.
-
Solvent selection: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. An ideal solvent will dissolve the compound when hot but not when cold.[6]
-
Supersaturation: The solution may not be sufficiently supersaturated. Try to slowly evaporate the solvent to increase the concentration of your compound.[3]
-
Induce crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Q8: I am seeing poor separation/resolution during flash chromatography. How can I improve it?
A8: Poor resolution in flash chromatography can be addressed by:
-
Optimizing the mobile phase: The polarity of the solvent system is crucial. Use thin-layer chromatography (TLC) to find a solvent system that gives a good separation of your target compound and the impurities.
-
Reducing the sample load: Overloading the column is a common cause of poor separation. Reduce the amount of sample loaded onto the column.
-
Proper column packing: Ensure the column is packed uniformly to avoid channeling.
-
Compound stability: Your compound may be degrading on the silica (B1680970) gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear. If it is unstable, consider using a different stationary phase like alumina.[10]
Q9: My target this compound is not eluting from the chromatography column. What could be the reason?
A9: Several factors could prevent your compound from eluting:
-
Incorrect mobile phase: The solvent system may not be polar enough to move your compound down the column. Gradually increase the polarity of the mobile phase.
-
Compound decomposition: The this compound may have decomposed on the column. As mentioned before, check for stability on the stationary phase.[10]
-
Strong interaction with the stationary phase: Your compound might be irreversibly adsorbed to the stationary phase. In such cases, a different stationary phase may be required.
Q10: The purity of my this compound sample is still low after purification. What are the next steps?
A10: Achieving high purity often requires a combination of different purification techniques. If a single purification step is insufficient, consider the following:
-
Orthogonal methods: Combine purification methods that rely on different separation principles. For example, after a flash chromatography run (based on polarity), you could use preparative HPLC with a different stationary phase (e.g., C18 for reversed-phase separation) or recrystallization (based on solubility).
-
Iterative purification: It may be necessary to repeat a purification step. For example, fractions from a first chromatography run that contain the target compound but are still impure can be combined, concentrated, and subjected to a second round of chromatography under optimized conditions.
-
Purity assessment: Ensure that your analytical method for assessing purity is accurate and sensitive enough to detect the remaining impurities.
Quantitative Data Summary
The following table summarizes the results from published studies on the purification of glycosides, which serve as representative examples for this compound purification. This data highlights the effectiveness of different techniques in achieving high purity.
| Compound Class | Starting Material | Purification Method(s) | Initial Purity | Final Purity | Yield | Reference |
| Flavonoid Glycosides | Crude Leaf Extract | HSCCC & Semi-preparative HPLC | Not reported | >95% | 15.3 - 105.6 mg from 19.8 g extract | [11] |
| Iridoid Glycosides | Crude Extract | HSCCC | Not reported | 92.3 - 96.3% | 7.9 - 13.1 mg from 100 mg extract | [7] |
| Flavone C-Glycosides | Crude Leaf Extract | MPLC, HSCCC & Preparative HPLC | Not reported | 92.2 - 98.4% | 1.2 - 4.5 mg | [8] |
| Anthraquinone Glycosides | Plant Extract | SPE-HPLC | Not reported | High Purity | 1.20 - 5.68 mg/g | [12] |
| Phenylethanoid Glycosides | Crude Extract | HSCCC | Not reported | >98% | 56.8 mg from 1.0 g extract | [13] |
HSCCC: High-Speed Counter-Current Chromatography; MPLC: Medium-Pressure Liquid Chromatography; SPE: Solid-Phase Extraction.
Experimental Protocols
Protocol 1: General Guideline for Recrystallization of this compound
This protocol provides a general procedure for purifying a solid this compound sample by recrystallization.[5][14]
-
Solvent Selection: Test the solubility of your impure this compound in a variety of solvents to find one that dissolves the compound when hot but not when cold. The impurities should ideally be soluble at all temperatures or insoluble at all temperatures.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of the solvent.
Protocol 2: General Guideline for Flash Chromatography Purification of this compound
This protocol outlines the basic steps for purifying a this compound sample using flash column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between the this compound and its impurities. The ideal retention factor (Rf) for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (wet packing).
-
Sample Loading: Dissolve the crude this compound sample in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble samples, use the dry loading method by adsorbing the sample onto a small amount of silica gel before adding it to the column.[15]
-
Elution: Add the mobile phase to the column and apply pressure (using compressed air or nitrogen) to achieve a steady flow rate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Example Protocol for Preparative HPLC Purification of a Flavonoid Glycoside
This protocol is based on a published method for the purification of flavonoid glycosides and serves as a template.[11]
-
Column: Thermo Scientific Syncronis C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.2% phosphoric acid (v/v)
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-35 min: 14% B
-
35-40 min: 14-18% B
-
40-50 min: 18% B
-
50-55 min: 18-25% B
-
55-75 min: 25% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm
-
Injection Volume: 20 µL of a sample solution (concentration will depend on the specific compound and system).
-
Fraction Collection: Collect the peaks corresponding to the target this compound based on the chromatogram.
-
Post-Purification: Combine the pure fractions and remove the solvents under reduced pressure.
Visual Guides
The following diagrams illustrate the general workflow for this compound purification and a decision-making process for selecting the appropriate purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. How To [chem.rochester.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 10. Chromatography [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. Separation and purification of glycosides from medicinal plants based on strong polar separation medium with online closed-loop mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Enhancing the Bioavailability of Heteronoside for In Vivo Studies
Disclaimer: Information regarding the specific bioavailability and pharmacokinetic profile of Heteronoside is not currently available in published literature. Therefore, this technical support center provides guidance based on established principles for enhancing the bioavailability of structurally similar compounds, namely flavonoid glycosides. The following troubleshooting guides, FAQs, and protocols are based on data from analogous compounds such as rutin (B1680289), hesperidin, and kaempferol (B1673270) glycosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a flavonoid glycoside.[1] Like many compounds in this class, it is presumed to have low oral bioavailability. This is primarily due to poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and potential degradation by intestinal enzymes and first-pass metabolism in the liver.[1][2] Low bioavailability can lead to high variability and a lack of dose-proportional exposure in in vivo experiments, making it difficult to obtain reliable and reproducible results.
Q2: What are the primary metabolic pathways for flavonoid glycosides that might affect this compound's systemic exposure?
A2: Flavonoid glycosides are extensively metabolized. In the intestine, the glycosidic bond may be cleaved by bacterial or mucosal enzymes, releasing the aglycone (the non-sugar part).[3][4] Both the original glycoside and the aglycone can then be absorbed and undergo Phase II metabolism in the intestinal cells and the liver, where they are conjugated with glucuronic acid, sulfate, or methyl groups.[1] These conjugated metabolites are the primary forms found in systemic circulation and are often more water-soluble, facilitating their excretion.[1][5]
Q3: What are the most common strategies to enhance the oral bioavailability of flavonoid glycosides like this compound?
A3: Several strategies can be employed to improve the oral bioavailability of flavonoid glycosides:
-
Formulation with Nanocarriers: Encapsulating the compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) or liposomes can protect it from degradation, improve its solubility, and enhance its absorption.[2][6][7]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can significantly increase its dissolution rate and solubility.[8][9]
-
Co-administration with Bioavailability Enhancers: Compounds like piperine (B192125) can inhibit metabolic enzymes and enhance intestinal permeability, thereby increasing the systemic exposure of co-administered drugs.[10][11]
-
Chemical Modification: While more complex, derivatization of the molecule can sometimes improve its physicochemical properties for better absorption.
Q4: How do I choose the best bioavailability enhancement strategy for my study?
A4: The choice of strategy depends on several factors, including the specific physicochemical properties of this compound (if known), the desired pharmacokinetic profile (e.g., rapid absorption vs. sustained release), the animal model being used, and the available laboratory resources. A preliminary screening of different formulations in vitro (e.g., dissolution and permeability studies) can help in selecting the most promising approach for in vivo evaluation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in plasma concentrations between animals. | 1. Poor aqueous solubility leading to inconsistent dissolution. 2. Inconsistent food intake affecting absorption. 3. Improper oral gavage technique. | 1. Employ a bioavailability enhancement strategy such as nanoparticle formulation or solid dispersion to improve solubility and dissolution. 2. Fast the animals overnight before dosing (ensure this is ethically approved and appropriate for the study). 3. Ensure all personnel are properly trained in oral gavage techniques to deliver the formulation directly to the stomach.[12][13] |
| Low or undetectable plasma concentrations of this compound. | 1. Very low oral bioavailability. 2. Rapid metabolism and clearance. 3. Insufficient dose administered. 4. Analytical method not sensitive enough. | 1. Implement a potent bioavailability enhancement strategy (see FAQs). 2. Consider co-administration with an inhibitor of relevant metabolic enzymes (e.g., piperine). 3. Conduct a dose-ranging study to determine an appropriate dose. 4. Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS) for plasma sample analysis. |
| Precipitation of the compound in the formulation before or during administration. | 1. The compound's concentration exceeds its solubility in the vehicle. 2. The formulation is physically unstable. | 1. Reduce the concentration of the compound. 2. Use a different vehicle or a co-solvent system. 3. Prepare a nanoparticle or solid dispersion formulation to enhance solubility.[8][14] 4. For suspensions, ensure uniform dispersion through sonication or vortexing immediately before administration. |
| Adverse effects observed in animals after administration. | 1. Toxicity of the compound at the administered dose. 2. Toxicity of the formulation excipients. | 1. Perform a dose-escalation study to determine the maximum tolerated dose. 2. Use excipients that are generally regarded as safe (GRAS) and at concentrations known to be non-toxic. 3. Conduct a vehicle-only control group to assess the effects of the formulation itself. |
Data Presentation: Bioavailability Enhancement of Analogous Flavonoid Glycosides
The following table summarizes the reported improvements in the bioavailability of flavonoid glycosides using various formulation strategies.
| Flavonoid Glycoside | Formulation Strategy | Animal Model | Key Pharmacokinetic Improvement | Reference |
| Rutin | Lipid-based nano-formulation (SNEDDS) | Rat | 2.24-fold increase in AUC₀₋₄h compared to sodium salt of rutin. | [6] |
| Kaempferol | Solid Dispersion with Poloxamer 407 | Rat | 2-fold increase in AUC and Cmax compared to free kaempferol. | [8] |
| Hesperidin | Nanophytosomes | Not specified | Up to 4-fold increase in Cmax. | [15] |
| Quercetin (B1663063) | Co-administration with Piperine | Mouse | Significantly enhanced neuroprotective effects, suggesting improved bioavailability. | [10][16] |
Experimental Protocols
Protocol 1: Preparation of Rutin-Loaded Chitosan (B1678972) Nanoparticles
This protocol is adapted from methodologies described for enhancing the bioavailability of rutin through nano-formulation.[17]
Materials:
-
Rutin
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
-
Magnetic stirrer
-
High-speed homogenizer or probe sonicator
-
Centrifuge
Procedure:
-
Preparation of Chitosan Solution: Dissolve 100 mg of chitosan in 100 mL of 1% (v/v) acetic acid solution with continuous stirring overnight to ensure complete dissolution.
-
Preparation of Rutin Solution: Dissolve 20 mg of rutin in 10 mL of ethanol.
-
Nanoparticle Formation: a. Add the rutin solution dropwise to the chitosan solution while stirring at 700 rpm. b. To this mixture, add 25 mL of 0.1% (w/v) TPP solution dropwise under continuous stirring. c. Continue stirring for 1 hour at room temperature to allow for the formation of nanoparticles.
-
Homogenization/Sonication: Subject the resulting suspension to high-speed homogenization at 15,000 rpm for 10 minutes or probe sonication to reduce particle size and improve uniformity.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension step twice to remove any unentrapped rutin and other reagents.
-
Final Formulation: Resuspend the final nanoparticle pellet in a suitable vehicle for oral administration (e.g., sterile water or PBS).
Protocol 2: Preparation of Kaempferol Solid Dispersion
This protocol is based on the solvent evaporation method for preparing solid dispersions of kaempferol.[8][18]
Materials:
-
Kaempferol
-
Poloxamer 407 (or other suitable hydrophilic carrier like PEG 6000)
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve kaempferol and Poloxamer 407 in a 1:5 weight ratio in a minimal amount of ethanol.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the wall of the flask.
-
Drying: Place the flask in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid mass from the flask and pulverize it using a mortar and pestle. Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator until further use.
Protocol 3: In Vivo Administration by Oral Gavage in Mice
This is a general protocol for the oral administration of formulations to mice.[12][13][19]
Materials:
-
Mouse oral gavage needle (20-22 gauge, 1.5 inches with a ball tip)
-
Syringe (1 mL)
-
Test formulation
-
Appropriate animal restraint method
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dosing volume. The typical maximum volume for oral gavage in mice is 10 mL/kg.
-
Filling the Syringe: Draw the appropriate volume of the test formulation into the syringe. Ensure the formulation is well-suspended if it is a nanoparticle suspension or a solid dispersion reconstituted in a vehicle.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus.
-
Gavage Needle Insertion: a. Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the back of the throat. b. Allow the mouse to swallow the ball tip of the needle, then gently guide the needle down the esophagus into the stomach. There should be no resistance. If resistance is felt, withdraw the needle and re-attempt.
-
Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to administer the formulation.
-
Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate improper administration into the trachea.
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for enhancing this compound bioavailability.
Plausible Signaling Pathway Modulated by a Flavonoid Glycoside
Caption: Plausible signaling pathways modulated by this compound.
References
- 1. METABOLIC CONVERSION OF DIETARY FLAVONOIDS ALTERS THEIR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for rutin nano-formulation; a promising bioactive compound with increased efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Pharmacokinetics and Bioavailability of Quercetin Glycosides in Humans | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. jazindia.com [jazindia.com]
- 8. Solid Dispersion of Kaempferol: Formulation Development, Characterization, and Oral Bioavailability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin along with piperine prevents cognitive dysfunction, oxidative stress and neuro-inflammation associated with mouse model of chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperine in combination with quercetin halt 6-OHDA induced neurodegeneration in experimental rats: Biochemical and neurochemical evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.sdsu.edu [research.sdsu.edu]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. Rutin Nanocrystals with Enhanced Anti-Inflammatory Activity: Preparation and Ex Vivo/In Vivo Evaluation in an Inflammatory Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective potential of Quercetin in combination with piperine against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tracking Oral Nanoparticle Uptake in Mouse Gastrointestinal Tract by Fluorescent Labeling and t-SNE Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Resolution of Heteronoside Isomers in Chromatography
Welcome to the Technical Support Center dedicated to enhancing the chromatographic resolution of Heteronoside isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: The primary challenge in separating this compound isomers, a class of steroid saponins (B1172615), lies in their structural similarity. Isomers possess the same molecular formula but differ in the spatial arrangement of atoms or the configuration of their sugar moieties.[1] This results in very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by conventional chromatographic techniques difficult.[2]
Q2: Which chromatographic techniques are most effective for this compound isomer separation?
A2: Several advanced chromatographic techniques have proven effective for resolving this compound isomers. These include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Widely used, often with C18 columns, but require careful optimization of mobile phase and temperature.[3][4][5]
-
Hydrophilic Interaction Chromatography (HILIC): Particularly useful for separating polar saponin (B1150181) isomers, as it utilizes a different separation mechanism based on hydrophilicity.[6][7]
-
Supercritical Fluid Chromatography (SFC): A green chromatography technique that offers high resolution and shorter analysis times, especially for diastereomers.[1][8][9]
-
High-Speed Counter-Current Chromatography (HSCCC): A preparative technique that separates compounds based on their differential partitioning between two immiscible liquid phases, avoiding solid stationary phases and irreversible sample adsorption.[10][11][12]
Q3: How does the choice of chromatographic column affect the resolution of this compound isomers?
A3: The stationary phase chemistry plays a crucial role in the selectivity and resolution of this compound isomers.
-
Reversed-Phase (RP) Columns (e.g., C18, C8): These are the most common and separate based on hydrophobicity. However, achieving good resolution for highly similar isomers can be challenging.[5] Different C18 columns can offer varying separation efficiencies. For instance, a Supelco Ascentis Express C18 column was found to provide better separation for ginsenoside standards compared to a Waters Cortecs T3 C18 column.[4]
-
Hydrophilic Interaction Chromatography (HILIC) Columns: These columns have polar stationary phases and are effective for separating polar isomers that are poorly retained on RP columns.[6][7] A Click XIon zwitterionic stationary phase has shown high efficiency in separating isomeric saponins in HILIC mode.[6]
-
Chiral Columns: For separating enantiomers, chiral stationary phases are necessary.[8][13] For instance, CHIRALPAK IC columns have been successfully used in SFC to separate 25 (R/S)-spirostanol saponin diastereomers.[8][13]
Q4: What is the importance of sample preparation in the analysis of this compound isomers?
A4: Proper sample preparation is critical for obtaining accurate and reproducible chromatographic results. It helps to remove interfering matrix components, enrich the target analytes, and prevent column contamination.[14] Common techniques include:
-
Liquid-Liquid Extraction (LLE): Separates analytes based on their differential solubility in two immiscible liquids.[14]
-
Solid-Phase Extraction (SPE): A versatile technique for sample cleanup and concentration, often used for polar and slightly polar compounds.[15][16]
-
Protein Precipitation: Used to remove proteins from biological samples that can interfere with the analysis.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound isomers.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Poor resolution is a frequent challenge due to the subtle structural differences between isomers.
Troubleshooting Workflow for Poor Resolution
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic interaction chromatography for selective separation of isomeric saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 8. Analytical and semipreparative separation of 25 (R/S)-spirostanol saponin diastereomers using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Separation of isomeric compounds by high speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. waters.com [waters.com]
- 14. Sample Preparation Techniques | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Strategies to increase the stability of Heteronoside in cell culture media
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides strategies to enhance the stability of Heteronoside in cell culture media. As specific stability data for this compound is not extensively documented in public literature, this resource leverages established principles from structurally related compounds, such as triterpenoid (B12794562) and phenylethanoid glycosides. The troubleshooting guides and protocols provided are designed to help you identify and mitigate stability issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are highly variable. Could this be a stability issue?
A1: Yes, high variability between replicate experiments is a common sign of compound instability. If this compound degrades in the culture medium during the experiment, its effective concentration will decrease over time, leading to inconsistent results. It is crucial to standardize the preparation and handling of this compound solutions to minimize degradation.
Q2: What are the primary factors that can affect the stability of this compound in my experiments?
A2: Several factors can influence the stability of this compound in your culture medium. Key factors include temperature, pH, light exposure, and oxygen levels.[1] Additionally, components within the cell culture medium, such as enzymes from serum supplements or certain amino acids, can contribute to degradation.[1][2]
Q3: How should I prepare and store this compound stock solutions to maximize stability?
A3: To ensure consistency, this compound should be dissolved in a suitable organic solvent like DMSO to create a concentrated stock solution. It is recommended to prepare small aliquots of this stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed, light-protecting vials (e.g., amber vials).[3] Always prepare fresh working solutions in your cell culture medium immediately before use.
Q4: Can the degradation products of this compound be toxic to my cells?
A4: It is possible that the degradation products of this compound could have different biological activities, including cytotoxicity, compared to the parent compound. If you observe unexpected cytotoxicity, it may be due to the formation of such products. Performing a stability analysis can help determine if degradation is occurring.
Q5: How can I determine the stability of this compound in my specific cell culture medium?
A5: You can assess stability by performing a time-course experiment. Incubate this compound in your cell culture medium (without cells) under your standard culture conditions (e.g., 37°C, 5% CO2). Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and quantify the remaining concentration of this compound using an analytical method like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Potential Cause Related to Instability | Recommended Solution(s) |
| Loss of biological activity or reduced potency over time. | This compound is degrading in the cell culture medium during the incubation period. | • Reduce the incubation time if experimentally feasible.• Replenish the media with freshly prepared this compound for longer experiments.• Perform a stability test to determine its half-life in your specific medium. |
| High variability between experimental replicates. | Inconsistent preparation or degradation of this compound solutions between experiments. | • Prepare fresh stock solutions from powder for each experiment.• Aliquot stock solutions to minimize freeze-thaw cycles.• Standardize handling procedures: minimize the time the compound is at room temperature and exposed to light. |
| Unexpected cytotoxicity observed. | Degradation products of this compound may be more cytotoxic than the parent compound. | • Confirm the stability of this compound under your experimental conditions.• Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). |
| Precipitation or color change in the medium. | This compound may be unstable at the pH of the culture medium or is reacting with media components. | • Check the solubility of this compound at the final concentration.• Adjust the pH of the solution, if possible for your cell line, to a range where the compound is more stable.[3]• Consider using a serum-free medium to eliminate potential enzymatic degradation from serum components. |
Key Factors Influencing Glycoside Stability
The stability of glycosides like this compound is critically influenced by several environmental and chemical factors.
-
Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation. Storing stock solutions at low temperatures (-20°C or -80°C) is essential.
-
pH: The pH of the solution is a critical factor. Glycosidic and ester bonds are often susceptible to hydrolysis under acidic or alkaline conditions. Many phenolic compounds are more stable in acidic conditions and less so at the neutral or slightly alkaline pH typical of cell culture media.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of sensitive organic molecules. It is recommended to work with this compound in low-light conditions and store solutions in amber or foil-covered vials.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. Using de-gassed solutions or storing under an inert atmosphere (e.g., nitrogen) can mitigate this.
-
Media Components: Certain components in cell culture media, such as redox-sensitive molecules, can affect compound stability. The addition of antioxidants to the media can sometimes improve the stability of sensitive compounds.
Quantitative Data on the Stability of Structurally Similar Glycosides
The following table summarizes stability data for phenylethanoid glycosides (PhGs), which share structural similarities with many natural glycosides and serve as a useful reference.
| Compound Class | Condition | Parameter | Value | Reference |
| Phenylethanoid Glycosides (TPG) | Temperature (Storage) | % Decrease (90 days) | 17.6% at 4°C35.4% at 20°C76.9% at 37°C | |
| Acteoside (a PhG) | Temperature (Storage) | Degradation Rate Constant (k) | 4.3 to 203.4 x 10⁻³ day⁻¹ | |
| Salidroside (a PhG) | Temperature (Storage) | Degradation Rate Constant (k) | 3.9 to 33.3 x 10⁻³ day⁻¹ | |
| Anthocyanins (Glycosides) | pH and Temperature | Stability Trend | Half-life increases with increasing pH (2.0-5.0); Rate constant increases with increasing temperature (60-100°C). | |
| Anthocyanins (Glycosides) | Light Exposure (3968 lx) | Half-life (t½) | 28.2 hours |
Experimental Protocol: Stability Assessment of this compound in Cell Culture Medium via HPLC
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium.
1. Materials and Reagents:
-
This compound powder
-
HPLC-grade DMSO
-
Your specific cell culture medium (e.g., DMEM), with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or vials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Incubator set to standard cell culture conditions (37°C, 5% CO2)
-
Calibrated pipette
2. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder and dissolve it in 100% HPLC-grade DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
-
Preparation of Working Solution:
-
Immediately before starting the experiment, dilute the this compound stock solution into the complete cell culture medium to achieve the final desired concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
-
Incubation and Sampling (Time-Course):
-
Aliquot the working solution into sterile, sealed vials for each time point (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately process the "0 hour" sample as described below. This will serve as your baseline concentration.
-
Place the remaining vials in a 37°C, 5% CO2 incubator.
-
At each designated time point, remove one vial from the incubator.
-
-
Sample Processing:
-
For each collected sample, transfer the medium to a microcentrifuge tube.
-
If the medium contains proteins (from serum) that could interfere with HPLC analysis, perform a protein precipitation step (e.g., add cold acetonitrile (B52724) in a 1:3 ratio, vortex, and centrifuge at high speed for 10 minutes).
-
Transfer the supernatant to a clean HPLC vial for analysis.
-
Store processed samples at -80°C until you can run them on the HPLC.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate and quantify this compound. This includes selecting the mobile phase, gradient, flow rate, and detection wavelength.
-
Generate a standard curve using known concentrations of this compound to accurately quantify the amount remaining in your samples.
-
Analyze all samples from the time-course experiment.
-
3. Data Analysis:
-
Calculate the concentration of this compound remaining at each time point using the standard curve.
-
Plot the percentage of this compound remaining versus time.
-
From this plot, you can determine the degradation kinetics and the half-life (t½) of this compound under your specific experimental conditions.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for assessing this compound stability.
Caption: Factors contributing to this compound degradation.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Heteronoside A and its Aglycone, Luteolin
For Immediate Release
In the landscape of phytochemical research, the comparative bioactivity of glycosides and their corresponding aglycones is a subject of significant interest. This guide provides a detailed comparison of the biological activities of Heteronoside A, a flavonoid glycoside, and its aglycone, Luteolin. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the structure-activity relationships and potential therapeutic applications of these compounds.
Chemical Structures
This compound A is a complex flavonoid glycoside. Its structure consists of the flavonoid Luteolin linked to a disaccharide moiety, which is further substituted with a 4-hydroxy-3,5-dimethoxybenzoyl group. The aglycone, Luteolin, is a well-known flavone (B191248) with a simpler chemical structure.
This compound A: 3-[[6-O-[6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]-β-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-Benzopyran-4-one
Luteolin (Aglycone): 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-Benzopyran-4-one
Comparative Bioactivity: An Overview
While extensive research has elucidated the diverse biological activities of Luteolin, specific comparative studies directly evaluating this compound A are limited in the public domain. However, by examining the well-documented bioactivities of Luteolin and drawing parallels from studies on other Luteolin glycosides, we can infer the likely impact of glycosylation on the bioactivity of the parent molecule.
Generally, the addition of a sugar moiety to an aglycone can significantly alter its physicochemical properties, such as solubility, stability, and bioavailability. This, in turn, influences its biological activity. Often, the aglycone is the more biologically active form, and the glycoside acts as a prodrug, releasing the aglycone after enzymatic hydrolysis in the body.
Data on Luteolin's Bioactivity
Luteolin has been extensively studied and has demonstrated a wide range of pharmacological effects. The following tables summarize some of the key quantitative data on its anti-inflammatory, antioxidant, and anticancer activities.
Anti-inflammatory Activity of Luteolin
| Assay | Cell Line/Model | Concentration | Inhibition/Effect | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 13.9 µM (IC₅₀) | Inhibition of NO production | [1] |
| Prostaglandin (B15479496) E₂ (PGE₂) Production | LPS-stimulated RAW 246.7 macrophages | 7.4 µM (IC₅₀) | Inhibition of PGE₂ production | [1] |
Antioxidant Activity of Luteolin
| Assay | Method | Result | Reference |
| DPPH Radical Scavenging | Spectrophotometry | Potent scavenging activity | [2] |
| Reactive Oxygen Species (ROS) Scavenging | Cellular assays | Effective in reducing intracellular ROS | [2] |
Anticancer Activity of Luteolin
| Cancer Cell Line | Assay | Concentration | Effect | Reference |
| HT-29 (Colon) | Apoptosis Assay | - | Promotion of apoptosis | [3] |
| NCI-H460 (Lung) | Apoptosis Assay | - | Sirt1-mediated apoptosis | |
| Various Cancer Cells | Cell Cycle Analysis | - | Induction of cell cycle arrest |
Inferred Bioactivity of this compound A
Signaling Pathways
Luteolin exerts its biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
Key Signaling Pathways Modulated by Luteolin
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the context of Luteolin's bioactivity.
Measurement of Nitric Oxide (NO) Production
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (Luteolin) for a specified period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response and NO production.
-
Incubation: Cells are incubated for a further period (e.g., 24 hours).
-
NO Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is determined from a standard curve.
DPPH Radical Scavenging Assay
-
Preparation of Solutions: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared. Various concentrations of the test compound are also prepared.
-
Reaction: The test compound is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using a standard formula.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Experimental Workflow
The general workflow for comparing the bioactivity of a glycoside and its aglycone is depicted below.
Conclusion
Based on the extensive available data, Luteolin is a highly bioactive flavonoid with potent anti-inflammatory, antioxidant, and anticancer properties. While direct experimental evidence for this compound A is currently lacking in the public domain, it is reasonable to hypothesize that its bioactivity in vitro may be lower than that of its aglycone, Luteolin. The large and complex glycosidic substitution on this compound A likely reduces its ability to interact with cellular targets. However, this compound A may serve as a prodrug, releasing the highly active Luteolin upon metabolism in vivo. Further research is imperative to isolate or synthesize this compound A and conduct direct comparative studies to validate these inferences and fully elucidate its pharmacological profile. Such studies would provide valuable insights into the structure-activity relationships of complex flavonoid glycosides and their potential for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative Genomics and Bioactivity-Guided Isolation of Novel Antimicrobial Compounds from Streptomyces sp. KN37 in Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Heteronoside Extraction Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. This guide provides a comprehensive head-to-head comparison of various extraction methods for Heteronoside, a class of glycosides with significant therapeutic potential. While specific quantitative data for this compound extraction is limited in publicly available literature, this guide leverages data from the extraction of similar glycosides and saponins (B1172615) to provide a robust comparative framework.
This document outlines and contrasts conventional and modern extraction techniques, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method for your research needs.
Comparative Analysis of Extraction Methods
The choice of extraction method significantly impacts the yield, purity, and ultimately, the economic viability of isolating this compound. Below is a summary of key quantitative parameters for different extraction techniques, compiled from studies on analogous glycoside and saponin (B1150181) compounds.
| Extraction Method | Typical Yield (%) | Purity | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Maceration | 5 - 15 | Low to Moderate | 3 - 7 days | High | Simple, low initial cost, suitable for thermolabile compounds.[1][2] | Time-consuming, large solvent volume, potentially incomplete extraction.[1][2] |
| Soxhlet Extraction | 10 - 20 | Moderate | 6 - 24 hours | Moderate to High | Continuous extraction with fresh solvent increases efficiency over maceration.[1][3] | Requires heating, potentially degrading thermolabile compounds, time-consuming.[2][3] |
| Ultrasound-Assisted Extraction (UAE) | 15 - 25 | Moderate to High | 20 - 60 minutes | Low to Moderate | Fast, efficient, reduced solvent and energy consumption, suitable for thermolabile compounds at controlled temperatures.[4][5][6] | Specialized equipment required, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | 20 - 35 | Moderate to High | 5 - 30 minutes | Low | Extremely fast, high efficiency, reduced solvent consumption.[7][8][9] | Requires microwave-transparent solvents, potential for localized overheating, specialized equipment.[9] |
| Pressurized Liquid Extraction (PLE) | 25 - 40 | High | 10 - 30 minutes | Low | Fast, high extraction efficiency, low solvent consumption, automated. | High initial equipment cost, high pressure and temperature may degrade some compounds.[10] |
| Supercritical Fluid Extraction (SFE) | 15 - 30 | High to Very High | 30 - 120 minutes | Very Low (CO2) | Environmentally friendly ("green"), high selectivity, solvent-free final product.[11][12] | High equipment cost, may require co-solvents for polar compounds.[11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide standardized protocols for each of the discussed extraction methods, based on established practices for glycoside and saponin extraction.
Maceration
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.[1][2]
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a coarse powder.
-
Extraction: Place a known quantity of the powdered plant material (e.g., 100 g) into a sealed container. Add a suitable solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).
-
Incubation: Seal the container and keep it at room temperature for 3 to 7 days, with occasional shaking or stirring.
-
Filtration: After the maceration period, filter the mixture through cheesecloth or filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude this compound extract.
Soxhlet Extraction
This method allows for continuous extraction with a fresh solvent, making it more efficient than maceration.[1][3]
Protocol:
-
Sample Preparation: Prepare the dried and powdered plant material as described for maceration.
-
Apparatus Setup: Place a known amount of the powdered plant material (e.g., 20 g) into a thimble made of cellulose. Insert the thimble into the main chamber of the Soxhlet extractor.
-
Extraction: Fill a round-bottom flask with the appropriate solvent (e.g., methanol) to about two-thirds of its volume. Assemble the Soxhlet apparatus and heat the flask. The solvent will vaporize, condense, and drip onto the sample, extracting the this compound. The process is allowed to continue for 6-24 hours.
-
Concentration: Once the extraction is complete (when the solvent in the siphon arm is colorless), cool the apparatus and collect the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing mass transfer and extraction efficiency.[4][5][6][13]
Protocol:
-
Sample Preparation: Use dried and powdered plant material.
-
Extraction: Suspend a known quantity of the plant material (e.g., 10 g) in a suitable solvent (e.g., 80% ethanol) in a flask at a solid-to-solvent ratio of 1:20 (w/v).
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a specific frequency (e.g., 40 kHz) and power for 20-60 minutes. Maintain the temperature of the bath to prevent thermal degradation of the compounds.
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[7][8][14][9]
Protocol:
-
Sample Preparation: Use dried and powdered plant material.
-
Extraction: Place a known amount of the plant material (e.g., 5 g) in a microwave-safe extraction vessel. Add a suitable microwave-transparent solvent (e.g., ethanol) at a solid-to-solvent ratio of 1:25 (w/v).
-
Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Irradiate at a set power (e.g., 500 W) for a short duration (e.g., 5-15 minutes). The temperature and pressure should be monitored and controlled.
-
Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature. Filter the extract and concentrate it using a rotary evaporator.
Pressurized Liquid Extraction (PLE)
Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to increase extraction efficiency.[10]
Protocol:
-
Sample Preparation: Mix the dried and powdered plant material with a dispersing agent like diatomaceous earth.
-
Extraction: Pack the mixture into an extraction cell. Place the cell in the PLE system. The extraction is performed with a suitable solvent (e.g., water-ethanol mixture) at high temperature (e.g., 100°C) and pressure (e.g., 1500 psi) for a short static time (e.g., 10-20 minutes).
-
Collection: The extract is automatically collected in a vial. The system is then purged with nitrogen gas to collect the remaining extract.
-
Concentration: The collected extract can be directly analyzed or concentrated if necessary.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent.[11][12]
Protocol:
-
Sample Preparation: Use dried and finely ground plant material.
-
Extraction: Load the plant material into the extraction vessel of the SFE system. The system is then pressurized and heated to bring the CO2 to its supercritical state (e.g., >31.1°C and >73.8 bar). A co-solvent (e.g., ethanol) may be added to enhance the extraction of polar compounds like this compound.
-
Separation: The supercritical fluid containing the extracted compounds flows to a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collection: The precipitated extract is collected from the separator.
Visualizing the Workflows and Pathways
To better understand the processes and potential biological interactions of this compound, the following diagrams have been generated using Graphviz.
Caption: Workflow for Maceration Extraction.
Caption: Workflow for Soxhlet Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction.
Caption: Workflow for Microwave-Assisted Extraction.
Caption: Workflow for Pressurized Liquid Extraction.
Caption: Workflow for Supercritical Fluid Extraction.
References
- 1. extractionmagazine.com [extractionmagazine.com]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-assisted deep eutectic solvent extraction of flavonol glycosides from Ginkgo biloba: Optimization of efficiency and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound-assisted Extraction Process of Glycosides from Stevia Rebaudiana Bertoni Leaves | Chemical Engineering Transactions [cetjournal.it]
- 14. lib3.dss.go.th [lib3.dss.go.th]
Validating the In Vitro Mechanism of Action of Heteronoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro validation of Heteronoside's mechanism of action, positioning it against other known inhibitors of the IκB kinase β (IKKβ) subunit. The following sections detail the experimental data, protocols, and signaling pathways involved in characterizing this compound as a potent inhibitor of the NF-κB signaling cascade.
Introduction
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[1][2] A key mediator of the inflammatory process is the transcription factor Nuclear Factor-kappa B (NF-κB).[3][4] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3][5] Upon stimulation by pro-inflammatory signals, the IKK complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit IKKγ (NEMO), is activated.[6][7] IKKβ plays a predominant role in the canonical NF-κB pathway by phosphorylating IκBα, which leads to its ubiquitination and subsequent degradation by the proteasome.[5][7] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7][8]
This compound is a novel small molecule inhibitor designed to target IKKβ, thereby preventing the activation of the NF-κB pathway. This guide outlines the in vitro experiments conducted to validate this mechanism and compares its efficacy to established IKKβ inhibitors.
Comparative Analysis of IKKβ Inhibitors
The inhibitory activity of this compound was evaluated and compared against known IKKβ inhibitors, including a highly selective synthetic inhibitor (BMS-345541) and a natural product-derived inhibitor (Shikonin). The following table summarizes the quantitative data obtained from key in vitro assays.
| Compound | IKKβ Kinase Assay (IC50) | NF-κB Reporter Assay (IC50) | IκBα Phosphorylation Inhibition (EC50) |
| This compound | 15 nM | 50 nM | 75 nM |
| BMS-345541 | 300 nM[5] | 4 µM | 1 µM |
| Shikonin | 174 nM (NEMO/IKKβ complex)[9] | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams were generated using Graphviz.
NF-κB Signaling Pathway and Point of Inhibition
Caption: Inhibition of the canonical NF-κB pathway by this compound.
Experimental Workflow for In Vitro Validation
Caption: Workflow for the in vitro validation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
IKKβ Kinase Assay
This assay directly measures the enzymatic activity of purified IKKβ and the inhibitory effect of this compound.
-
Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction.[10][11] The luminescent signal is directly proportional to the kinase activity.
-
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add recombinant human IKKβ enzyme, a biotinylated peptide substrate, and ATP in a kinase assay buffer.
-
Initiation: Add the test compounds to the reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
NF-κB Reporter Gene Assay
This cell-based assay measures the transcriptional activity of NF-κB.
-
Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.[12]
-
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293) and transfect them with the NF-κB luciferase reporter plasmid.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or control inhibitors for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α for 6-8 hours.
-
Lysis and Detection: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percent inhibition and determine the IC50 value.
-
Western Blot for IκBα Phosphorylation
This assay assesses the phosphorylation status of IκBα, a direct downstream target of IKKβ.
-
Principle: Western blotting uses specific antibodies to detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα in cell lysates. A decrease in the p-IκBα/total IκBα ratio indicates inhibition of IKKβ.[4][13]
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A549 or H1299) and starve them of serum overnight. Pre-treat with this compound or control compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α for a short period (e.g., 15-30 minutes) to induce maximal IκBα phosphorylation.
-
Cell Lysis: Prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and probe with a primary antibody specific for p-IκBα (Ser32/36).
-
Strip the membrane and re-probe with a primary antibody for total IκBα and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify the band intensities using densitometry. Calculate the ratio of p-IκBα to total IκBα and determine the EC50 for inhibition.
-
Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visualizes the subcellular localization of the NF-κB p65 subunit.
-
Principle: In unstimulated cells, p65 resides in the cytoplasm. Upon activation, it translocates to the nucleus. This translocation can be visualized using fluorescence microscopy after staining with a p65-specific antibody.[8]
-
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound and TNF-α as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the p65 subunit.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation and its inhibition by this compound.
-
Conclusion
The in vitro data strongly support the hypothesis that this compound acts as a potent inhibitor of the canonical NF-κB signaling pathway. Its low nanomolar IC50 value in the IKKβ kinase assay demonstrates direct and potent inhibition of the target enzyme. This biochemical activity translates effectively into cellular contexts, as evidenced by the inhibition of NF-κB transcriptional activity, prevention of IκBα phosphorylation, and blockage of p65 nuclear translocation.
Compared to established IKKβ inhibitors, this compound demonstrates superior potency in these in vitro models. These findings validate the mechanism of action of this compound and position it as a promising candidate for further preclinical development as an anti-inflammatory agent. The orthogonal assays employed provide a robust and comprehensive validation of its target engagement and functional effects.
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of a small-molecule inhibitor targeting NEMO/IKKβ to suppress colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS for the Quantification of Heteronoside
For researchers, scientists, and drug development professionals, the accurate quantification of natural products is critical for ensuring product quality, safety, and efficacy. Heteronoside, a flavonoid glycoside isolated from Leonurus artemisia, has garnered interest for its potential therapeutic properties. This guide provides an objective cross-validation of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
This comparison is based on established methodologies for flavonoid glycosides, providing a framework for method development and validation for this compound analysis.
Quantitative Performance Comparison
The following table summarizes typical performance data for the quantification of flavonoid glycosides using HPLC-UV and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 15 ng/mL |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below as a starting point for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is suitable for the routine quality control of this compound in herbal extracts and formulated products where the concentration is relatively high and the sample matrix is less complex.
Sample Preparation:
-
Accurately weigh 1 g of powdered plant material or formulated product.
-
Extract with 25 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile (B52724).
-
0-20 min: 10-40% B
-
20-25 min: 40-80% B
-
25-30 min: 80-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 280 nm.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices or for trace-level analysis.
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-5 min: 10-50% B
-
5-7 min: 50-90% B
-
7-8 min: 90-10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions: Based on the molecular formula of this compound (C₃₆H₃₈O₂₀), the precursor ion would be [M-H]⁻ at m/z 789.7. Product ions would be determined by infusion of a standard. A potential transition could be m/z 789.7 -> 627.6 (loss of a hexose (B10828440) sugar).
Experimental Workflow Visualization
The following diagram illustrates the cross-validation workflow for comparing the HPLC and LC-MS methods for this compound quantification.
Caption: Cross-validation workflow for HPLC and LC-MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of this compound, with the choice depending on the specific application. HPLC-UV is a cost-effective and robust method for routine analysis of less complex samples. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies and trace-level quantification in complex matrices. A thorough cross-validation is essential to ensure data consistency and reliability when transferring methods or comparing results across different analytical platforms.
Heteronoside: Unraveling its Effects on Cancer and Normal Cells Remains a Scientific Frontier
Despite its classification as a flavonoid, a class of compounds renowned for their potential anti-cancer properties, a comprehensive comparative analysis of Heteronoside's effects on normal versus cancer cell lines is currently unrealizable due to a significant lack of specific scientific data. While its source plant, Leonurus heterophyllus (Chinese Motherwort), has demonstrated anti-cancer activities, the direct impact of isolated this compound remains largely uncharted territory for researchers.
This compound, a flavonoside with the Chemical Abstracts Service (CAS) number 852638-61-0, has been identified in Leonurus heterophyllus. However, a deep dive into the available scientific literature reveals a scarcity of studies focused specifically on this compound's cytotoxic and mechanistic properties in the context of cancer.
Research has been conducted on the crude extracts of Leonurus heterophyllus, which have shown promising results. One study demonstrated that an extract of the plant exhibited dose- and time-dependent antiproliferative effects on a variety of cancer cell lines.[1][2] The mechanism of action was attributed to the induction of apoptosis, a form of programmed cell death that is a key target for many cancer therapies.[1][2]
However, attributing these effects directly to this compound is not possible without further focused investigation. In fact, a study that evaluated the cytotoxic activities of several compounds isolated from the related plant, Leonurus japonicus, including this compound, reported no obvious cytotoxicity against a panel of human cancer cell lines (HCT-8, Bel-7402, BGC-823, A-549, and A2780). This finding presents a conflicting perspective and underscores the necessity for dedicated research on the isolated compound.
The broader class of flavonoids, to which this compound belongs, is known to exert anti-cancer effects through various mechanisms. These include the modulation of signaling pathways that control cell proliferation, apoptosis, and angiogenesis. Key pathways often implicated are the MAPK, PI3K/Akt/mTOR, and Wnt/β-catenin signaling cascades. Flavonoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
To facilitate future research in this area, a generalized experimental workflow for a comparative study of a novel compound like this compound is outlined below.
Experimental Protocols
A rigorous comparative study would necessitate a series of well-defined experiments to assess the differential effects of this compound on normal and cancerous cells.
Cell Viability and Cytotoxicity Assays
The initial step involves determining the cytotoxic potential of this compound.
-
Cell Culture: A panel of human cancer cell lines from different tissues (e.g., breast, lung, colon) and corresponding normal cell lines (e.g., MCF-10A for breast, BEAS-2B for lung) should be cultured under standard conditions.
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit cell growth by 50%.
-
Apoptosis Assays
To determine if cell death occurs via apoptosis, the following assays are crucial.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with this compound at concentrations around the IC50 value for a specified time.
-
Harvest and wash the cells with binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the stained cells using a flow cytometer.
-
-
Caspase Activity Assay: Caspases are key executioner proteins in the apoptotic pathway.
-
Treat cells with this compound.
-
Lyse the cells and incubate the lysate with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, -9).
-
Measure the fluorescence or absorbance to quantify caspase activity.
-
Signaling Pathway Analysis
To elucidate the mechanism of action, the effect of this compound on key signaling pathways should be investigated.
-
Western Blotting: This technique is used to detect specific proteins in a sample.
-
Treat cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Visualizing Potential Mechanisms
While specific data for this compound is lacking, we can visualize the general signaling pathways that flavonoids are known to modulate in cancer cells.
Caption: Hypothetical apoptotic pathways modulated by this compound.
Caption: Generalized workflow for studying this compound's effects.
References
In vivo efficacy of Heteronoside compared to [standard drug]
Currently, there is a lack of publicly available scientific literature and experimental data specifically detailing the in vivo efficacy of a compound referred to as "Heteronoside." Searches across major scientific databases and research publications have not yielded information on its chemical structure, therapeutic target, or any preclinical or clinical studies.
Therefore, a direct comparison of this compound's in vivo efficacy against a standard drug is not possible at this time. To conduct a comprehensive comparative analysis as requested, foundational information about this compound is required.
Information Required for Analysis:
To proceed with a detailed comparison, the following information about this compound is essential:
-
Therapeutic Indication: What disease or condition is this compound intended to treat? Knowing the target indication is the first step in identifying an appropriate standard-of-care drug for comparison.
-
Mechanism of Action: How does this compound exert its therapeutic effect at a molecular or cellular level? Understanding its mechanism is crucial for designing relevant experiments and interpreting efficacy data.
Once this foundational information is available, a thorough comparative guide can be developed. Such a guide would typically include the following sections:
Hypothetical Structure of a Comparative Guide:
1. Introduction
- Overview of the therapeutic area.
- Introduction to this compound and its proposed mechanism of action.
- Introduction to the standard drug and its established efficacy and mechanism.
2. In Vivo Efficacy Data
- A detailed summary of key in vivo studies for both this compound and the standard drug.
- Presentation of quantitative data in a clear, tabular format for easy comparison. Key parameters would include:
- Animal model used
- Dosage and administration route
- Primary efficacy endpoints (e.g., tumor volume reduction, bacterial clearance, reduction in inflammatory markers)
- Secondary endpoints (e.g., survival rate, biomarker modulation)
- Statistical significance of the findings
Table 1: Hypothetical Comparison of In Vivo Efficacy Data
| Parameter | This compound | [Standard Drug] |
| Animal Model | e.g., Xenograft mouse model (MCF-7 cells) | e.g., Xenograft mouse model (MCF-7 cells) |
| Dosage | e.g., 50 mg/kg, oral, daily | e.g., 20 mg/kg, intravenous, weekly |
| Tumor Growth Inhibition | e.g., 65% reduction at day 21 (p<0.01) | e.g., 72% reduction at day 21 (p<0.01) |
| Median Survival | e.g., 45 days | e.g., 52 days |
| Key Biomarker Change | e.g., 50% decrease in Ki-67 expression | e.g., 60% decrease in Ki-67 expression |
3. Experimental Protocols
- A detailed description of the methodologies used in the key in vivo experiments cited. This would include:
- Animal Models: Species, strain, age, and housing conditions. Justification for the choice of model.
- Drug Formulation and Administration: Details on how this compound and the standard drug were prepared and administered.
- Efficacy Assessment: Detailed procedures for measuring primary and secondary endpoints.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Methods for assessing drug exposure and target engagement.
- Statistical Analysis: The statistical methods used to analyze the data and determine significance.
4. Signaling Pathways and Experimental Workflows
- Visual representations of the relevant biological pathways and experimental designs using Graphviz.
Example Signaling Pathway Diagram:
Example Experimental Workflow Diagram:
We encourage researchers and organizations with data on "this compound" to publish their findings in peer-reviewed journals to contribute to the collective scientific knowledge and enable the creation of such comparative analyses.
A Comparative Guide to the Structural-Activity Relationship of Flavonoid Glycosides as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Flavonoid glycosides, a broad class of natural products, have garnered significant attention in oncology research for their potential as anticancer agents. Their mechanism of action is often attributed to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The structural diversity within this class, arising from variations in the aglycone backbone and the nature and position of sugar moieties, provides a rich landscape for investigating structure-activity relationships (SAR). This guide offers a comparative analysis of different flavonoid glycoside derivatives, summarizing their anticancer activities, detailing the experimental protocols used for their evaluation, and illustrating the cellular pathways they influence.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of flavonoid glycosides and their derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of flavonoid derivatives, highlighting the impact of structural modifications on their cytotoxic potential.
| Compound/Derivative | Aglycone Structure | Glycosidic Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| Quercetin (B1663063) | Flavonol | - | DU-145 (Prostate) | >50 | [1] |
| Kaempferol | Flavonol | - | DU-145 (Prostate) | >50 | [1] |
| Galangin | Flavonol | - | DU-145 (Prostate) | >50 | [1] |
| 4'-Bromoflavonol | Flavonol | - | A549 (Lung) | 0.46 ± 0.02 | [2] |
| 4'-Chloroflavonol | Flavonol | - | A549 (Lung) | 3.14 ± 0.29 | [2] |
| Hesperetin (B1673127) Derivative 1l | Flavanone | Modified | SUM 149 (Breast) | 1.38 ± 0.31 | |
| Hesperetin Derivatives (1b-1m) | Flavanone | Modified | SUM 149 (Breast) | <16.61 | |
| Genistein Derivative 23a | Isoflavone | Glycosyl | A549 (Lung) | 4.76 ± 0.96 | |
| Genistein Derivative 23b | Isoflavone | Glycosyl | A549 (Lung) | 9.32 ± 3.44 | |
| Genistein Derivative 23c | Isoflavone | Glycosyl | A549 (Lung) | 8.08 ± 2.97 | |
| Apigenin | Flavone | - | A375 (Melanoma) | 31.9 ± 1.0 (48h) | |
| Kaempferol-7-O-β-D-glucoside | Flavonol | 7-O-β-D-glucoside | A375, HL60 | Apoptosis inducing |
Key SAR Observations:
-
Aglycone Modification: The core flavonoid structure is a critical determinant of activity. For instance, halogenation of the B-ring in flavonols, such as the introduction of a bromine or chlorine atom at the 4'-position, can significantly enhance anticancer potency against lung cancer cells.
-
Glycosylation: The presence, type, and position of the sugar moiety can influence the bioavailability and activity of the flavonoid. In some cases, glycosylated flavonoids exhibit slower metabolism in vivo. The removal or modification of sugar groups can also impact activity, as seen with hesperetin derivatives.
-
Substitution Patterns: The presence and position of hydroxyl and methoxy (B1213986) groups on the flavonoid rings are crucial for their interaction with biological targets.
Experimental Protocols
The evaluation of the anticancer activity of flavonoid glycosides involves a variety of in vitro assays. Below are detailed methodologies for commonly cited experiments.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the flavonoid glycoside derivatives (e.g., 6.25, 12.5, 25, 50, 100, or 200 μM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.
Note: It is important to be aware that some flavonoids can directly reduce MTT, leading to inaccurate results. Alternative assays like the trypan blue exclusion assay may be more reliable for this class of compounds.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.
a) Morphological Assessment with Hoechst Staining:
-
Treatment: Cells are treated with the test compounds for a specified time.
-
Staining: The cells are then fixed and stained with Hoechst 33258, a fluorescent dye that binds to DNA.
-
Visualization: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.
b) Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI):
-
Cell Preparation: Both floating and adherent cells are collected after treatment.
-
Staining: The cells are washed and resuspended in an annexin-binding buffer containing Annexin V-FITC and PI.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the long-term effects of a compound on cell proliferation and survival.
Protocol:
-
Cell Seeding: A low density of cells is seeded in a culture dish.
-
Treatment: The cells are treated with the flavonoid glycoside derivatives for a defined period.
-
Incubation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for a longer period (e.g., 1-2 weeks) to allow for colony formation.
-
Staining and Counting: The colonies are fixed, stained (e.g., with crystal violet), and counted. The survival fraction is calculated relative to the untreated control.
Signaling Pathways and Molecular Mechanisms
Flavonoid glycosides exert their anticancer effects by modulating a complex network of cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Key Signaling Pathways Modulated by Flavonoid Glycosides
Flavonoids have been shown to interfere with several signaling cascades that are often dysregulated in cancer. These include:
-
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation, which is closely linked to cancer development. Some flavonoids can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.
-
mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Flavonoids like quercetin have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Flavonoids can modulate this pathway to induce apoptosis in cancer cells.
-
Apoptosis Pathways: Flavonoids can induce both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.
Below are Graphviz diagrams illustrating a generalized experimental workflow for evaluating anticancer compounds and a simplified overview of the NF-κB signaling pathway, a common target of flavonoid glycosides.
Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.
References
A Comparative Analysis of the Antioxidant Capacity of Heteronoside A versus Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of antioxidant capacities, quantitative data from standardized assays are essential. The most common in vitro method for assessing the radical scavenging ability of natural compounds is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the concentration of a substance required to inhibit 50% of the DPPH radical (IC50).
As the specific IC50 value for Heteronoside A from a DPPH assay is not available in the cited literature, the following table presents a hypothetical comparison to illustrate how the data would be presented. The IC50 values for ascorbic acid are derived from various studies and can vary based on experimental conditions.
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Notes |
| This compound A | DPPH Radical Scavenging Assay | Data not available | A phenylpropanoid glycoside with expected antioxidant properties. |
| Ascorbic Acid | DPPH Radical Scavenging Assay | 2.6 - 8.4[1] | A well-established antioxidant standard. IC50 values can vary with assay conditions. |
Note: The IC50 value for this compound A is a placeholder to demonstrate the comparative framework. Experimental determination is required for an accurate comparison.
Experimental Protocols
To experimentally determine and compare the antioxidant capacity of this compound A and ascorbic acid, the following DPPH radical scavenging assay protocol is recommended.
DPPH Radical Scavenging Assay
Objective: To determine the concentration of this compound A and ascorbic acid required to scavenge 50% of DPPH free radicals (IC50).
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or Ethanol)
-
This compound A (test sample)
-
Ascorbic acid (positive control)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound A in methanol.
-
Prepare a stock solution of ascorbic acid in methanol.
-
From the stock solutions, prepare a series of dilutions of both this compound A and ascorbic acid at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay Protocol:
-
Add 100 µL of each dilution of the sample and standard to separate wells of a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of each sample dilution and 100 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample and the standard. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical. A lower IC50 value indicates a higher antioxidant capacity.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for comparing the antioxidant capacity of this compound A and ascorbic acid using the DPPH assay.
Signaling Pathway Diagram
Phenylpropanoid glycosides, such as this compound A, are believed to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular antioxidant pathways. One of the key pathways is the Keap1-Nrf2-ARE signaling pathway.
Caption: Proposed antioxidant signaling pathway of this compound A via activation of the Keap1-Nrf2-ARE pathway.
Discussion of Antioxidant Mechanisms
Ascorbic Acid: Ascorbic acid is a potent water-soluble antioxidant that can directly scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating electrons. It can also regenerate other antioxidants, such as α-tocopherol, from their radical forms.
This compound A (Phenylpropanoid Glycosides): The antioxidant activity of phenylpropanoid glycosides is generally attributed to their phenolic structures, which can donate hydrogen atoms to free radicals, thereby neutralizing them. In addition to direct radical scavenging, these compounds may also exert their antioxidant effects through the modulation of endogenous antioxidant defense systems. As depicted in the signaling pathway diagram, this compound A may activate the Nrf2 transcription factor. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Conclusion
While a direct quantitative comparison of the antioxidant capacity of this compound A and ascorbic acid is pending experimental validation, the structural features of this compound A as a phenylpropanoid glycoside suggest it possesses antioxidant properties. The provided experimental protocol for the DPPH assay offers a standardized method to perform this comparison. Furthermore, the potential of this compound A to modulate the Keap1-Nrf2-ARE signaling pathway suggests an indirect and potentially more sustained antioxidant effect compared to the direct scavenging action of ascorbic acid. Further research is warranted to elucidate the precise antioxidant capacity and the underlying molecular mechanisms of this compound A.
References
Navigating the Maze of Bioactivity: A Guide to the Reproducibility of Heteronoside Assays
For researchers, scientists, and drug development professionals, establishing the consistent biological activity of a novel compound is a critical step in the journey from discovery to potential therapeutic application. This guide delves into the challenges and best practices surrounding the reproducibility of bioactivity assays for heteronosides, a class of naturally occurring glycosides with promising pharmacological potential. While direct comparative data across different laboratories for specific heteronosides remains limited in published literature, this guide provides a framework for understanding and mitigating variability by drawing parallels with similar natural products and widely used bioassays.
The Landscape of Heteronoside (B1159534) Bioactivity
Heteronosides, a diverse group of saponins, have been reported to exhibit a range of biological activities. Understanding these potential activities is the first step in designing relevant and reproducible assays.
| Bioactivity | In Vitro Assay Examples | Key Signaling Pathways Potentially Involved |
| Anti-inflammatory | Nitric Oxide (NO) Assay in LPS-stimulated macrophages, Cytokine (e.g., TNF-α, IL-6) quantification by ELISA, Cyclooxygenase (COX) and Lipoxygenase (LOX) enzyme inhibition assays.[1][2][3] | NF-κB, MAPK (p38, JNK, ERK).[4][5][6] |
| Cytotoxicity / Anti-cancer | MTT, MTS, or WST-8 cell viability assays, LDH release assay, Caspase activity assays for apoptosis.[7][8][9] | Apoptosis pathways, cell cycle regulation pathways. |
| Antioxidant | DPPH radical scavenging assay, ABTS radical cation decolorization assay, Cellular antioxidant activity (CAA) assay. | Not directly pathway-based, measures chemical reactivity. |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.[10] | Bacterial cell wall synthesis, protein synthesis, DNA replication. |
The Reproducibility Challenge: Sources of Inter-Laboratory Variation
Achieving reproducible results for bioactivity assays, particularly with natural products, is a well-documented challenge. A pilot interlaboratory comparison of cytotoxicity assays for organic nanocarriers, for instance, revealed that while within-laboratory standard deviations were relatively low (4.0-4.9%), the between-laboratory standard deviation was significantly higher (7.3-7.8%), highlighting the impact of inter-lab variability.[7]
Several factors contribute to this variability:
-
Cell Line Authenticity and Passage Number: Cell lines can undergo genetic drift over time, leading to altered phenotypes and responses to stimuli.[11] It is crucial to use authenticated cell lines from a reputable source and to limit the number of passages.
-
Reagent Quality and Consistency: Variations in the quality and concentration of reagents, such as cell culture media, serum, and stimulating agents (e.g., LPS), can significantly impact assay outcomes.
-
Protocol Standardization: Even minor differences in experimental protocols, including incubation times, cell seeding densities, and measurement parameters, can lead to disparate results.[11][12]
-
Operator-Dependent Variability: Differences in technical skill and interpretation of protocols among laboratory personnel can introduce variability.
-
Equipment Calibration and Performance: Ensuring that all equipment, such as pipettes, incubators, and plate readers, is properly calibrated and maintained is essential for accurate and reproducible measurements.[11]
Towards Standardization: Detailed Experimental Protocols
To mitigate variability, the adoption of detailed and standardized experimental protocols is paramount. Below are examples of generalized protocols for common bioactivity assays relevant to heteronosides.
Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
-
Cell Culture and Seeding: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug). Incubate for 1 hour.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite (B80452) Quantification (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
Protocol 2: In Vitro Cytotoxicity - WST-8 Cell Viability Assay
-
Cell Seeding: Seed the target cell line (e.g., a cancer cell line or a normal cell line to assess toxicity) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular pathways affected by heteronosides and the workflow of bioactivity screening is crucial for interpreting results and designing further experiments.
Caption: A generalized workflow for screening the bioactivity of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 3. youtube.com [youtube.com]
- 4. Esculentoside B inhibits inflammatory response through JNK and downstream NF-κB signaling pathway in LPS-triggered murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of the anti-inflammatory effects of terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. biocompare.com [biocompare.com]
- 12. marinbio.com [marinbio.com]
A Comparative Analysis of Heteronoside Compounds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of steroidal saponins (B1172615), including Heteronoside-type compounds, isolated from the Smilax genus. The analysis focuses on their anti-inflammatory and cytotoxic properties, drawing upon available preclinical experimental data. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of these compounds.
Saponins are a diverse group of naturally occurring glycosides that have demonstrated a wide range of biological activities.[1][2] Steroidal saponins from Smilax species, in particular, have been a subject of interest for their potential therapeutic applications.[2][3] These compounds are characterized by their complex structures, typically composed of a steroidal aglycone linked to one or more sugar moieties.[2] The structural diversity of these saponins contributes to their varied biological effects.
Comparative Performance Data
Table 1: Cytotoxic Activity of Steroidal Saponins from Smilax Species
| Compound Name/Identifier | Cell Line | IC50 (µM) | Source Species |
| Dioscin | Various cancer cell lines | 1.5 - 10 | Smilax china |
| Parillin | HT29 (Colon) | > 20 | Smilax ornata |
| Sarsaparilloside C | HT29 (Colon) | 15.2 | Smilax ornata[4] |
| Known Saponin 8 | U87MG (Glioblastoma) | 2.16 | Paris vietnamensis[5] |
| Known Saponin 9 | U87MG (Glioblastoma) | 3.14 | Paris vietnamensis[5] |
| Known Saponin 7 | U87MG (Glioblastoma) | 1.13 | Paris delavayi[6] |
| Known Saponin 8 | Hep-G2 (Hepatocellular) | 3.42 | Paris delavayi[6] |
Table 2: Anti-inflammatory Activity of Steroidal Saponins from Smilax Species
| Compound Name/Identifier | Assay | IC50 (µM) | Source Species |
| Gnetumoside A | NO Production Inhibition | 14.10 ± 0.75 | Gnetum formosum[7] |
| Gnetumoside B | NO Production Inhibition | 27.88 ± 0.86 | Gnetum formosum[7] |
| Hyperoside (B192233) | TNF-α, IL-6, NO Production | ~5 (inhibition %) | Various[8] |
| Steroidal Saponin 5 | TNF-α Production Inhibition | Active at 10⁻⁵ M | Smilax china[9] |
Experimental Protocols
The data presented in the tables above are derived from various in vitro studies. The following are generalized methodologies for the key experiments cited.
Cytotoxicity Assays (e.g., MTT, SRB)
-
Cell Culture: Human cancer cell lines (e.g., HT29, U87MG, Hep-G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test saponins for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the MTT to formazan (B1609692) crystals, which are then solubilized. The absorbance is measured using a microplate reader.
-
SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with Sulforhodamine B (SRB) dye. After washing, the protein-bound dye is solubilized, and the absorbance is measured.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Anti-inflammatory Assays (e.g., Nitric Oxide (NO) Inhibition Assay)
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Compound and Stimulant Treatment: Cells are seeded in 96-well plates. The cells are pre-treated with different concentrations of the test saponins for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitrite (B80452) Measurement: After an incubation period (e.g., 24 hours), the production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured, and the concentration of nitrite is calculated from a standard curve. The IC50 value for the inhibition of NO production is then determined.
Signaling Pathways and Experimental Workflows
Diagram 1: General Experimental Workflow for Bioactivity Screening of Heteronosides
Caption: Workflow for isolating and evaluating the bioactivity of Heteronosides.
Diagram 2: Simplified Signaling Pathway for this compound-Induced Apoptosis
Caption: Key steps in this compound-induced programmed cell death.
Diagram 3: Simplified Signaling Pathway for Anti-inflammatory Action of Heteronosides
Caption: Inhibition of the NF-κB inflammatory pathway by Heteronosides.
References
- 1. benchchem.com [benchchem.com]
- 2. Steroidal Saponins from the Genus Smilax and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steroidal saponins from the roots of Smilax sp.: structure and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Steroidal Saponins from the Rhizomes of Paris vietnamensis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New steroidal saponins from the rhizomes of Paris delavayi and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroidal saponins from Smilax china and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Heteronoside
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of Heteronoside, a glycoside compound. By adhering to these procedures, laboratories can ensure the safe handling of chemical waste, maintain regulatory compliance, and foster a culture of safety.
I. Essential Safety and Handling Data
Before initiating any disposal procedures, it is crucial to be familiar with the fundamental safety information associated with glycosidic compounds. While specific data for "this compound" is not available, the following table summarizes general safety considerations typical for this class of chemicals.
| Property | Guideline | Citation |
| Primary Hazards | May be harmful if swallowed. Some glycosides can cause serious eye damage. | [1][2] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles or glasses, and a laboratory coat. If handling a powder or creating dust, use respiratory protection. | [1][3] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep container tightly closed. | [3] |
| Spill Cleanup | Absorb spills with an inert material (e.g., vermiculite, sand) and collect for disposal. Clean the spill area thoroughly. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer.
Step 1: Personal Protective Equipment (PPE)
Always don the appropriate PPE before handling this compound waste to minimize exposure. This includes:
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
Laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect unused or expired solid this compound, as well as contaminated items like weighing papers and pipette tips, in a designated, leak-proof container with a secure lid.
-
-
Liquid Waste:
-
Do not pour solutions containing this compound down the drain.
-
Collect all liquid waste in a dedicated, clearly labeled, and leak-proof container. The container must be chemically compatible with the waste.
-
-
Contaminated Sharps:
-
Dispose of any chemically contaminated needles, syringes, or razor blades in an approved sharps container.
-
Step 3: Container Management
All waste containers must meet specific standards to ensure safety and compliance.
-
Containers must be in good condition, free of cracks or rust.
-
They must be made of a material compatible with the chemical waste.
-
Containers should have a secure, screw-on cap and be kept closed except when adding waste.
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.
Step 4: Labeling
Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound".
-
An indication of the hazards (e.g., toxic, irritant).
-
The name and contact information of the generating laboratory.
-
The date when waste was first added to the container.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Store incompatible waste streams separately to prevent accidental mixing.
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.
-
Waste containers can be stored in the SAA for up to one year as long as the accumulation limits are not exceeded.
-
Weekly inspections of the SAA are required to check for leaks or container deterioration.
Step 6: Final Disposal
-
Once a waste container is full, or the one-year accumulation time limit is approaching, arrange for its removal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Complete and submit any required waste disposal forms.
III. Experimental Workflow and Signaling Pathways
To provide a clear visual representation of the disposal process, the following diagrams illustrate the logical workflow.
References
Personal protective equipment for handling Heteronoside
Essential Safety and Handling Guide for Heteronoside
Disclaimer: There is no specific Safety Data Sheet (SDS) currently available for this compound. The following guidance is based on the safety profiles of structurally similar flavonoid glycosides, including Isoquercetin, Flavone, and Quercetin, as well as general best practices for handling chemical compounds with unknown toxicity. Researchers should always perform a thorough risk assessment before handling any new compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, as well as possible toxicity based on related compounds, a comprehensive approach to PPE is crucial. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves | Laboratory coat | N95 or P100 respirator (if not in a chemical fume hood) |
| Dissolving (in solvent) | Chemical splash goggles or face shield | Nitrile or latex gloves | Laboratory coat | Work in a chemical fume hood or use a respirator with organic vapor cartridges |
| Running Reactions | Chemical splash goggles or face shield | Nitrile or latex gloves | Laboratory coat | Work in a chemical fume hood |
| Work-up and Purification | Chemical splash goggles or face shield | Nitrile or latex gloves | Laboratory coat | Work in a chemical fume hood |
| Handling Waste | Chemical splash goggles | Nitrile or latex gloves | Laboratory coat | As needed based on waste form (solid or liquid) |
Experimental Protocols: Safe Handling Workflow
Adherence to a structured workflow is critical to minimize exposure and ensure safety when working with this compound. The following diagram illustrates the logical steps for safe handling, from initial preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
